Methyl (R)-N-Boc-3-aminobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJJLDEYCLBFT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466526 | |
| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-47-1 | |
| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-N-Boc-3-aminobutyrate is a chiral building block of significant interest in pharmaceutical research and organic synthesis. Its unique structural features, including the presence of a Boc protecting group and a chiral center, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of peptide and protein-based drugs. This technical guide provides an in-depth overview of its synthesis, properties, and applications.
Core Properties
This compound is a derivative of the amino acid valine, featuring a methyl ester and a tert-butoxycarbonyl (Boc) protecting group on the amine.[1] This protection strategy is crucial for its application in peptide synthesis, as it allows for the selective formation of peptide bonds.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various sources and may include predicted data.
| Property | Value | Source |
| CAS Number | 159877-47-1 | --INVALID-LINK-- |
| Molecular Formula | C10H19NO4 | --INVALID-LINK-- |
| Molecular Weight | 217.26 g/mol | --INVALID-LINK-- |
| Appearance | White Solid | --INVALID-LINK-- |
| Boiling Point | 302.8±25.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.035±0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
| pKa | 11.77±0.46 (Predicted) | --INVALID-LINK--[1] |
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from (R)-3-aminobutyric acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a Boc group.
Synthesis Pathway
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl (R)-N-Boc-3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl (R)-N-Boc-3-aminobutyrate, with the CAS Number 160269-43-2, is a derivative of (R)-3-aminobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This compound serves as a valuable chiral intermediate in the synthesis of a variety of organic molecules.[1] Its stereodefined center and the presence of the readily cleavable Boc protecting group make it a versatile component in asymmetric synthesis, particularly in the construction of peptide and peptide-like structures.
A comprehensive characterization of its physicochemical properties is essential for process development, quality control, and ensuring reproducibility in synthetic applications. This guide summarizes the available data and provides standardized methodologies for its experimental determination.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
Identification
| Identifier | Value |
| Chemical Name | Methyl (R)-N-tert-butoxycarbonyl-3-aminobutyrate |
| Synonyms | Methyl (R)-3-((tert-butoxycarbonyl)amino)butanoate, (R)-3-(Boc-amino)butyric acid methyl ester |
| CAS Number | 160269-43-2 |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White powder |
Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | N/A | [1] |
| Boiling Point | 302.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.035 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 11.77 ± 0.46 (Predicted) | [1] |
| Solubility | N/A | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Due to the limited availability of experimental data for certain key properties of this compound, this section provides detailed, standardized protocols for their determination.
Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) in the vicinity of the expected melting point.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[2][3][4]
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Aqueous solubility is a crucial parameter for compounds intended for biological applications. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic and Chromatographic Characterization
While specific spectra for this compound are not provided in this guide, standard analytical techniques are essential for its structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl groups of the ester and the carbamate, and the N-H bond.
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound and for quantifying its concentration in solution. A chiral HPLC method would be necessary to determine the enantiomeric purity.
Caption: Logical Workflow for the Physicochemical Characterization.
Applications in Research and Development
This compound is primarily utilized as a chiral building block in organic synthesis. Its key applications include:
-
Peptide Synthesis: As a protected amino acid ester, it can be incorporated into peptide chains, leading to the synthesis of peptidomimetics and other modified peptides with potential therapeutic applications.
-
Synthesis of Chiral Pharmaceuticals: The stereocenter in the molecule makes it a valuable starting material for the asymmetric synthesis of complex drug molecules.
-
Fine Chemical Synthesis: It serves as an intermediate in the production of various fine chemicals where stereochemical control is crucial.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided standardized experimental protocols for the determination of its key properties. A thorough understanding and experimental verification of these properties are critical for the successful application of this chiral intermediate in research and development. The provided workflows offer a systematic approach to its characterization, ensuring data quality and consistency. As a versatile building block, a comprehensive physicochemical profile of this compound is indispensable for chemists and pharmaceutical scientists.
References
- 1. Cas 159877-47-1,Methyl(R)-N-Boc-3-aminobutyrate | lookchem [lookchem.com]
- 2. westlab.com [westlab.com]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Methyl (R)-N-Boc-3-aminobutyrate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl (R)-N-Boc-3-aminobutyrate, a key chiral building block in pharmaceutical and peptide synthesis. This document outlines its chemical properties, molecular structure, and provides a detailed synthesis protocol and analytical methodologies.
Core Compound Information
Chemical Name: this compound CAS Number: 159877-47-1[1] Molecular Formula: C₁₀H₁₉NO₄[1] Molecular Weight: 217.26 g/mol
Molecular Structure
This compound is the methyl ester of (R)-3-aminobutanoic acid with the amino group protected by a tert-butoxycarbonyl (Boc) group. This structure confers chirality and the Boc-protecting group makes it an ideal intermediate for peptide synthesis and the creation of complex organic molecules.[2] The "(R)" designation indicates the stereochemistry at the chiral center.
Synonyms:
-
(R)-3-[[(1,1-DiMethylethoxy)carbonyl]aMino]butanoic acid Methyl ester
-
(R)-N-BOC-3-Aminobutyric acid methyl ester
-
Boc-(R)-3-AMINO-BUTYRIC ACID METHYL ESTER
-
(R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate
Physicochemical and Spectroscopic Data
Below is a summary of the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 159877-47-1 | [1] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.26 g/mol | |
| Boiling Point (Predicted) | 302.8 ± 25.0 °C | [2] |
| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Spectral data are available and crucial for the characterization of this compound.[3][4][5] The tert-butyl group of the Boc protector typically shows a characteristic sharp singlet in the ¹H NMR spectrum.[3]
Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of N-Boc-β³-amino acid methyl esters.[6][7] The synthesis starts from (R)-3-aminobutanoic acid.
Materials and Reagents
-
(R)-3-aminobutanoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Esterification of (R)-3-aminobutanoic acid [8]
-
To a solution of (R)-3-aminobutanoic acid (1.0 eq.) in anhydrous methanol, slowly add thionyl chloride (2.0-3.0 eq.) at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure to yield methyl (R)-3-aminobutanoate hydrochloride.
Step 2: Boc-Protection of Methyl (R)-3-aminobutanoate
-
Dissolve the methyl (R)-3-aminobutanoate hydrochloride from the previous step in anhydrous dichloromethane.
-
Cool the solution to 0°C and add triethylamine (2.5 eq.) or another suitable base to neutralize the hydrochloride.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the structure, dissolve a sample in deuterated chloroform (CDCl₃). Expect signals corresponding to the methyl ester, the protons on the butyrate backbone, and the characteristic singlet for the nine protons of the Boc group.
-
¹³C NMR: Further structural confirmation can be obtained from the ¹³C NMR spectrum, which will show distinct signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the butyrate chain and the Boc group.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of this compound, a chiral HPLC method is recommended.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is suitable for the separation of N-Boc protected amino acids.[9]
-
Mobile Phase: A typical mobile phase for reversed-phase separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate).[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).
Applications in Synthesis
This compound is a valuable chiral building block, primarily utilized in the synthesis of pharmaceuticals and peptides.[2] The Boc-protecting group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
General Workflow in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating a Boc-protected amino acid like this compound into a growing peptide chain on a solid support.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1), a key chiral building block in pharmaceutical and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.0 - 4.2 | m | 1H | - | CH-N |
| 3.67 | s | 3H | - | O-CH₃ |
| ~2.5 | m | 2H | - | CH₂-C=O |
| 1.44 | s | 9H | - | C(CH₃)₃ (Boc) |
| 1.21 | d | 3H | ~6.8 | CH-CH₃ |
Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group are approximate and may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 172.1 | C=O (Ester) |
| 155.0 | C=O (Boc) |
| 79.2 | C(CH₃)₃ (Boc) |
| 51.6 | O-CH₃ |
| 43.8 | CH-N |
| 41.2 | CH₂-C=O |
| 28.4 | C(CH₃)₃ (Boc) |
| 20.5 | CH-CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3370 | Strong, Broad | N-H Stretch (Amide) |
| ~2970 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Amide, Boc) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1170 | Strong | C-O Stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 218.1 | [M+H]⁺ (Protonated Molecule) |
| 162.1 | [M-C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 118.1 | [M-Boc+H]⁺ (Loss of Boc group) |
| 102.1 | [M-COOCH₃-C₄H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Parameters (ESI):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Enantioselective Synthesis of N-Boc-β³-Amino Acid Methyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of modern and efficient methods for the enantioselective synthesis of N-Boc-β³-amino acid methyl esters. These compounds are crucial building blocks in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules due to their enhanced stability against enzymatic degradation. This document details key synthetic strategies, presents comparative quantitative data, and provides comprehensive experimental protocols.
Introduction
β³-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group located on the β-carbon. This structural difference imparts unique conformational properties and resistance to proteolysis, making them valuable components in drug design. The N-Boc protecting group is widely employed for its stability and ease of removal under mild acidic conditions. This guide focuses on scalable and enantioselective methods for preparing N-Boc-β³-amino acid methyl esters, moving beyond hazardous traditional methods like the Arndt-Eistert homologation.
Key Synthetic Strategies
Several effective methods for the enantioselective synthesis of N-Boc-β³-amino acid methyl esters have been developed. The most prominent and practical approaches include:
-
Homologation from α-Amino Acids: A safe and efficient multi-step process starting from readily available α-amino acids. This method avoids the use of toxic and explosive reagents.[1][2]
-
Asymmetric Hydrogenation: The catalytic hydrogenation of prochiral enamides or β-amino ketones using chiral transition metal catalysts to induce stereoselectivity.
-
Enantioselective Mannich Reaction: The addition of a ketone-derived enolate to an N-Boc-protected imine, catalyzed by a chiral organocatalyst.
The following sections provide a detailed examination of these methodologies, including experimental protocols and performance data.
Homologation from α-Amino Acids: A Safe and Efficient Route
This strategy offers a reliable and scalable alternative to the hazardous Arndt-Eistert reaction, starting from natural or unnatural α-amino acids.[2] The overall workflow involves the conversion of an N-Boc-α-amino aldehyde to a key methyl 2-methoxy-2-alkenoate intermediate, followed by reduction, isomerization, oxidative cleavage, and final esterification.[2]
Experimental Workflow
Caption: Workflow for the homologation of α-amino acids to N-Boc-β³-amino acid methyl esters.
Quantitative Data
The following table summarizes the yields for the synthesis of various N-Boc-β³-amino acid methyl esters starting from their corresponding α-amino acids using the homologation method.
| Starting α-Amino Acid | Product (N-Boc-β³-Amino Acid Methyl Ester) | Overall Yield (%) | Reference |
| L-Phenylalanine | N-Boc- (R)-β³-homophenylalanine methyl ester | 72 | [2] |
| L-Leucine | N-Boc- (R)-β³-homoleucine methyl ester | 75 | [2] |
| L-Valine | N-Boc- (R)-β³-homovaline methyl ester | 70 | [2] |
| L-Alanine | N-Boc- (R)-β³-homoalanine methyl ester | 68 | [2] |
| L-Isoleucine | N-Boc- (R)-β³-homoisoleucine methyl ester | 73 | [2] |
| L-Methionine | N-Boc- (R)-β³-homomethionine methyl ester | 71 | [2] |
| D-Phenylalanine | N-Boc- (S)-β³-homophenylalanine methyl ester | 71 | [2] |
Detailed Experimental Protocols
General Experimental Conditions: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous unless otherwise specified. Commercially available reagents should be used without further purification unless noted.[3]
Step 1: Synthesis of α-Amino Acid Methyl Ester Hydrochloride [3]
-
To a solution of the desired α-amino acid (1.0 eq.) in methanol (MeOH), add thionyl chloride (SOCl₂) (3.0 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the solution to room temperature and remove the solvent in vacuo to obtain the α-amino acid methyl ester hydrochloride, which is used in the next step without further purification.
Step 2: N-Boc Protection [3]
-
Dissolve the α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃) (3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) at 0 °C.
-
Stir the mixture at room temperature for 10 hours.
-
Remove the THF in vacuo and dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-α-amino acid methyl ester.
Step 3: Reduction to N-Boc-α-Amino Alcohol [3]
-
Dissolve the N-Boc-α-amino acid methyl ester (1.0 eq.) in dry THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0-5.0 eq.) portion-wise.
-
After 30 minutes, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfate at 0 °C.
-
Remove the volatiles in vacuo, dilute with water, and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc-α-amino alcohol.
(Note: The subsequent steps involve oxidation to the aldehyde, Wittig-type reaction, DIBAL-H reduction, enol-keto isomerization, oxidative cleavage, and final methylation as described in the literature to yield the target N-Boc-β³-amino acid methyl ester.[2])
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful, atom-economical method for establishing the stereocenter of the β-amino acid. This approach typically involves the hydrogenation of an N-acyl-β-aminoacrylate or a β-enamine ester using a chiral rhodium or ruthenium catalyst.
Reaction Pathway
Caption: General scheme for asymmetric hydrogenation to form β-amino esters.
Quantitative Data
The following table presents data for the asymmetric hydrogenation of unprotected β-enamine esters.
| Substrate (R group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | Rh(COD)₂BF₄ / Ligand I | >99 | 96 | [4] |
| 4-MeO-C₆H₄ | Rh(COD)₂BF₄ / Ligand I | >99 | 97 | [4] |
| 4-F-C₆H₄ | Rh(COD)₂BF₄ / Ligand I | >99 | 96 | [4] |
| 2-Naphthyl | Rh(COD)₂BF₄ / Ligand I | >99 | 97 | [4] |
| Methyl | Rh(COD)₂BF₄ / Ligand I | >99 | 93 | [4] |
Experimental Protocol: Asymmetric Hydrogenation of a β-Enamine Ester
(A representative protocol based on similar hydrogenations)
-
In a glovebox, charge a pressure-rated vial with the chiral ligand (e.g., a Josiphos-type ligand, 0.3 mol%) and a rhodium precursor (e.g., Rh(COD)₂BF₄, 0.3 mol%).
-
Add an appropriate solvent (e.g., trifluoroethanol, TFE).
-
Add the β-enamine ester substrate (1.0 eq.).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 100 psig) and stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen pressure and concentrate the reaction mixture.
-
Purify the product by silica gel chromatography to obtain the N-Boc-β³-amino acid methyl ester.
Enantioselective Mannich Reaction
The Mannich reaction provides a convergent route to β-amino carbonyl compounds. In the context of this guide, it involves the reaction of an enolizable component (like a β-keto ester) with an N-Boc imine, catalyzed by a chiral catalyst.
Reaction Mechanism Overview
Caption: Simplified workflow of an enantioselective Mannich reaction.
Quantitative Data
The following table shows results for the enantioselective Mannich reaction between β-keto esters and N-Boc-protected imines.
| Imine (Ar group) | β-Keto Ester | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | Ethyl 2-methyl-3-oxobutanoate | 1 | 95 | 92 | [5] |
| 4-MeO-C₆H₄ | Ethyl 2-methyl-3-oxobutanoate | 1 | 96 | 91 | [5] |
| 4-Cl-C₆H₄ | Ethyl 2-methyl-3-oxobutanoate | 1 | 93 | 93 | [5] |
| 2-Naphthyl | Ethyl 2-methyl-3-oxobutanoate | 3 | 90 | 90 | [5] |
| Phenyl | Ethyl benzoylacetate | 1 | 98 | 85 | [5] |
Experimental Protocol: Enantioselective Mannich Reaction
(A representative protocol)
-
To a vial containing the chiral thiourea catalyst (1-3 mol%), add the N-Boc-protected imine (1.0 eq.) and the β-keto ester (1.2 eq.).
-
Add the solvent (e.g., toluene or diethyl ether) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the Mannich adduct.
-
(If necessary) The resulting adduct can be decarboxylated to afford the corresponding β-amino ketone without loss of enantiomeric purity.[5] Further reduction and esterification steps would be required to obtain the target N-Boc-β³-amino acid methyl ester.
Conclusion
The enantioselective synthesis of N-Boc-β³-amino acid methyl esters is a critical capability for researchers in drug discovery and medicinal chemistry. The methods outlined in this guide, particularly the homologation from α-amino acids, offer safe, efficient, and scalable routes to these valuable building blocks. The choice of synthetic strategy will depend on factors such as substrate scope, desired scale, and available starting materials. The provided data and protocols serve as a valuable resource for the practical implementation of these synthetic transformations.
References
- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Role of Methyl (R)-N-Boc-3-aminobutyrate as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, β-amino acids and their derivatives have garnered significant attention due to their unique structural properties and their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of Methyl (R)-N-Boc-3-aminobutyrate, a key chiral building block. We will delve into its synthesis, physicochemical properties, and its critical role in the construction of high-value pharmaceutical agents, with a particular focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document aims to serve as a detailed resource, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this versatile molecule.
Introduction: The Significance of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry.
Chiral building blocks, like this compound, are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules. The use of such building blocks provides an efficient and reliable method for introducing a specific stereocenter into a target molecule, thereby avoiding the need for challenging chiral separations later in the synthesis.
This compound is a derivative of (R)-3-aminobutanoic acid, a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for the selective reaction of other functional groups within the molecule during a synthetic sequence. The methyl ester provides a readily transformable handle for further chemical modifications, such as amide bond formation.
Synthesis of this compound
The efficient and stereoretentive synthesis of this compound is critical for its utility as a chiral building block. A common and effective route starts from the commercially available and enantiopure (R)-3-aminobutyric acid. The synthesis involves two key transformations: esterification of the carboxylic acid and protection of the amine.
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a suitable protecting group strategy is a critical decision that dictates the efficiency, purity, and success of the entire process. The tert-butyloxycarbonyl (Boc) protecting group, a foundational tool in solid-phase peptide synthesis (SPPS), offers a robust and reliable approach, particularly for the synthesis of long or challenging peptide sequences. This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and troubleshooting of common side reactions.
Core Principles of the Boc Protecting Group in Peptide Synthesis
The Boc group is an acid-labile protecting group for the α-amino group of amino acids.[1] Its stability under basic and nucleophilic conditions makes it an excellent component of an orthogonal protection strategy in peptide synthesis.[2]
Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[3]
Deprotection: The removal of the Boc group is achieved through treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] This acid-catalyzed elimination reaction generates a stable tert-butyl cation, which is then scavenged to prevent unwanted side reactions.[6]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is based on "graduated acid lability."[5] The temporary Nα-Boc group is removed by moderate acid (e.g., TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[7][8]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the introduction and removal of the Boc group is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to these processes.
| Parameter | Condition | Typical Yield/Purity | Reference(s) |
| Boc Protection | |||
| N-Boc-L-Alanine methyl ester | (Boc)₂O, DES, 10 min | >98% | [9] |
| N-Boc-D-Alanine methyl ester | (Boc)₂O, DES, 10 min | >98% | [9] |
| N-Boc-L-Leucine methyl ester | (Boc)₂O, DES, 25 min | 68% | [9] |
| N-Boc-L-Valine methyl ester | (Boc)₂O, DES, 25 min | 63% | [9] |
| Boc Deprotection | |||
| Peptide Purity | 55% TFA/DCM, 30 min | ~9% higher purity | [10] |
| Peptide Purity | 100% TFA, 5 min | Lower purity | [10] |
| Coupling Efficiency | |||
| General Amino Acids | Standard Boc-SPPS | >99% | [11] |
| Sterically Hindered | Standard Boc-SPPS | 98-99% | [11] |
| Side-Chain Reactive | Standard Boc-SPPS | 98-99% | [11] |
Experimental Protocols
Detailed methodologies for the key steps in Boc-based peptide synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and available laboratory equipment.
Nα-Boc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane and Water (or other suitable solvent system)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Add 1.1 equivalents of (Boc)₂O to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the Boc-protected amino acid with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry
This protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Boc-protected amino acid-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Nα-Boc protected amino acid
-
Coupling agent (e.g., HBTU, HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[4]
-
Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[13]
-
Wash the resin with DCM and then DMF.
-
-
Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a suitable coupling agent (e.g., HBTU) in DMF.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Final Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. The choice of scavengers depends on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[14]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the peptide under vacuum.
Visualization of Key Processes
Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and workflows in Boc-based peptide synthesis.
Boc Protection and Deprotection Mechanism
Caption: Mechanism of Boc protection and deprotection.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Cyclical workflow of Boc-SPPS.
Decision Tree: Boc vs. Fmoc Strategy
Caption: Simplified decision tree for choosing between Boc and Fmoc strategies.
Common Side Reactions and Mitigation Strategies
A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing Boc-SPPS.
| Side Reaction | Description | Mitigation Strategies | Reference(s) |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain termination. Common with Pro or Gly at the C-terminus. | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin).[15] In-situ neutralization protocols.[15] | [15][16] |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. | Use of additives like HOBt during coupling.[15] Employing more sterically hindered side-chain protecting groups for Asp.[15] A two-step HF cleavage procedure can also reduce this side reaction.[15] | [15][16] |
| Alkylation of Sensitive Residues | Reactive tert-butyl cations generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr). | Addition of scavengers (e.g., dithiothreitol, anisole, thioanisole) to the deprotection and cleavage solutions.[6][15] | [6][15] |
| Pyroglutamate Formation | Cyclization of N-terminal glutamine or glutamic acid residues. | Ensure rapid and efficient coupling of the subsequent amino acid.[15] Direct coupling of Boc-pGlu-OH if pyroglutamate is the desired N-terminus.[15] | [15] |
Conclusion
The Boc protecting group strategy remains a powerful and relevant technique in the field of peptide synthesis. Its advantages in the synthesis of long, hydrophobic, and aggregation-prone peptides are well-documented.[8][12][17] While the requirement for strong acids for final cleavage necessitates specialized equipment and careful handling, a thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions can lead to the successful synthesis of high-purity peptides. For researchers and professionals in drug development, a comprehensive grasp of Boc-SPPS is essential for expanding their synthetic capabilities and tackling challenging peptide targets.
References
- 1. peptide.com [peptide.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of β³-Amino Acid Fragments in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, specificity, and metabolic stability is relentless. Peptides, with their high potency and selectivity, are attractive candidates, yet their application is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation. The incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these limitations. Among these, β-amino acids, and specifically β³-amino acids, have garnered significant attention. This technical guide provides an in-depth exploration of the biological significance of β³-amino acid fragments in drug discovery, detailing their unique structural properties, impact on peptide conformation, and diverse therapeutic applications.
β³-amino acids are structural isomers of α-amino acids, featuring an additional methylene group in their backbone. This seemingly subtle modification imparts profound changes in their conformational preferences, leading to the formation of stable, predictable secondary structures, such as the 14-helix.[1] This structural rigidity, coupled with inherent resistance to enzymatic degradation, makes β³-amino acid-containing peptides, or β³-peptides, highly valuable as peptidomimetics.[2][3] They offer a versatile platform for the design of molecules that can mimic or disrupt biological interactions with high affinity and specificity.
This guide will delve into the synthesis of these crucial building blocks, present quantitative data on their biological activities, and provide detailed experimental protocols for their incorporation and evaluation. Furthermore, it will visualize key signaling pathways and experimental workflows to provide a comprehensive understanding of the pivotal role of β³-amino acids in the development of next-generation therapeutics.
Conformational Properties and Structural Advantages of β³-Amino Acids
The defining characteristic of β³-amino acids is the placement of the side chain on the carbon atom adjacent to the nitrogen atom (C3). This arrangement significantly influences the torsional angles of the peptide backbone, favoring the adoption of well-defined secondary structures, most notably the 14-helix.[1] This helical conformation is stabilized by a 14-membered hydrogen-bonding ring between the C=O group of residue 'i' and the N-H group of residue 'i-2'.[4] Unlike α-helices, which often require a significant number of residues to achieve stability, β³-peptides can form stable helical structures with as few as four to six residues.[5]
This inherent propensity for stable secondary structure formation provides a rigid scaffold for the precise spatial arrangement of side chains. This is crucial for mimicking the binding epitopes of natural peptides and proteins, particularly in the context of inhibiting protein-protein interactions (PPIs).[1][6] The enhanced conformational stability of β³-peptides also contributes to their remarkable resistance to proteolytic enzymes, a major advantage over their natural α-peptide counterparts.[2][3] This increased metabolic stability translates to longer in vivo half-lives, a critical attribute for therapeutic candidates.[7][8]
Synthesis of β³-Amino Acids and Peptides
The synthesis of enantiomerically pure β³-amino acids is a cornerstone for their application in drug discovery. Various synthetic routes have been developed, with the Arndt-Eistert homologation of α-amino acids being a classical and widely used method.[9] More contemporary approaches include asymmetric conjugate additions, Mannich-type reactions, and metal-catalyzed hydrogenations.[10] The choice of synthetic strategy often depends on the desired side chain functionality and stereochemistry.
Once the β³-amino acid building blocks are obtained, they can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[2] The most common approach is the Fmoc/tBu strategy, which allows for the stepwise assembly of the peptide chain on a solid support.[11][12]
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) of a β³-Peptide
Therapeutic Applications and Biological Activity
The unique properties of β³-amino acids have been exploited in a wide range of therapeutic areas, leading to the development of potent and selective modulators of biological targets.
Inhibition of Protein-Protein Interactions (PPIs)
The stable helical structures of β³-peptides make them ideal scaffolds for mimicking α-helical domains involved in PPIs. This has been successfully applied to several therapeutically relevant targets:
-
p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in oncology. β³-peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, leading to potent inhibitors that can restore p53 function.[13]
-
BH3 Domain Mimetics: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their interactions with pro-apoptotic BH3-only proteins are critical for cell survival. β³-peptides that mimic the BH3 domain have been developed as potent inhibitors of anti-apoptotic Bcl-2 proteins like Bcl-xL, inducing apoptosis in cancer cells.[14]
-
HIV Fusion Inhibition: The fusion of HIV with host cells is mediated by the gp41 protein, which undergoes a conformational change involving the formation of a six-helix bundle. β³-peptides have been designed to target a conserved pocket on the N-terminal heptad repeat of gp41, effectively inhibiting viral fusion.[15][16]
Signaling Pathway of a β³-Peptide HIV Fusion Inhibitor
Antimicrobial Peptides
Amphiphilic β³-peptides, with cationic and hydrophobic residues segregated on opposite faces of the helix, have shown potent antimicrobial activity against a broad spectrum of bacteria, including drug-resistant strains.[4] Their mechanism of action often involves the disruption of bacterial cell membranes.[17][18] Unlike conventional antibiotics, the development of resistance to these membrane-disrupting peptides is considered less likely.
GPCR Ligands
The conformational constraints imposed by β³-amino acids have been utilized in the design of ligands for G-protein coupled receptors (GPCRs). For instance, β³-adrenergic receptor agonists, which incorporate β-amino acid-like structures, are used in the treatment of overactive bladder.[19][20] The activation of β3-adrenergic receptors in the detrusor muscle of the bladder leads to muscle relaxation and increased bladder capacity.[21][22]
Signaling Pathway of a β³-Adrenergic Receptor Agonist
Quantitative Biological Data
The following tables summarize key quantitative data for various β³-amino acid-containing molecules, highlighting their potency and selectivity across different therapeutic targets.
Table 1: Inhibition of HIV Fusion by β³-Peptides
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| βWWI-1 | gp41 | Syncytia Formation | - | 100 | [15] |
| βWXI-a | gp41 | MTT Assay | 18-19 | >150 | [15] |
| βWXI-b | gp41 | MTT Assay | >250 | >250 | [15] |
| βWXI-f | gp41 | MTT Assay | - | 31 | [15] |
Table 2: Inhibition of Protein-Protein Interactions by β³-Peptides and Mimetics
| Compound | Target | Assay | Kᵢ / Kᴅ (nM) | IC₅₀ (µM) | Reference |
| Helical α/Sulfono-γ-AA1 | MDM2 | - | 19.3 | - | [13] |
| Helical α/Sulfono-γ-AA1 | MDMX | - | 66.8 | - | [13] |
| Pyridylrhodanine 56 | Bcl-xL | Fluorescence Polarization | 3600 | - | [23] |
| Pyridylrhodanine 57 | Mcl-1 | Fluorescence Polarization | 8500 | - | [23] |
Table 3: GPCR Modulation by β-Amino Acid Derivatives
| Compound | Target | Assay | Kᵢ (nM) | Reference |
| CP608039 | Adenosine A₃ Receptor | Radioligand Binding | 5.8 | [24] |
| Peptide 53 | NTSR1 | Radioligand Binding | 8 | [7] |
| Peptide 53 | NTSR2 | Radioligand Binding | 25 | [7] |
| Peptide 54 | NTSR1 | Radioligand Binding | 6 | [7] |
| Peptide 54 | NTSR2 | Radioligand Binding | 12 | [7] |
Table 4: Pharmacokinetic Properties of β³-Amino Acid Modified Peptides
| Compound | Description | Half-life (t½) | Reference |
| Peptide 53 | Neurotensin analog with β-amino acids | 32 hours | [7] |
| Peptide 54 | Neurotensin analog with N-terminal β-arginine | > 7 days | [7] |
| Water-soluble β-heptapeptides | - | 3 and 10 hours | [8] |
Detailed Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a β³-Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a β³-peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[25]
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3-5 minutes.
-
Drain the solution and repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected β³-amino acid (3-5 equivalents relative to resin loading), O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3-5 eq.), and 1-Hydroxybenzotriazole (HOBt) (3-5 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the solution and immediately add it to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent α- or β³-amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.[26]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Analysis:
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[26]
General Assay for Determining Biological Activity: Fluorescence Polarization Assay for PPI Inhibition
This assay is commonly used to measure the ability of a compound to disrupt a protein-protein interaction.
1. Principle:
-
A small, fluorescently labeled peptide (the probe) that binds to a larger protein will have a high fluorescence polarization (FP) value due to its slow tumbling in solution.
-
When an unlabeled inhibitor competes with the probe for binding to the protein, the probe is displaced, tumbles more rapidly, and the FP value decreases.
2. Materials:
-
Target protein (e.g., Bcl-xL)
-
Fluorescently labeled peptide probe (e.g., FITC-labeled Bak BH3 peptide)
-
β³-peptide inhibitor
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant)
-
Microplate reader with FP capabilities
3. Procedure:
-
Prepare a serial dilution of the β³-peptide inhibitor in the assay buffer.
-
In a microplate, add the target protein, the fluorescently labeled probe (at a fixed concentration), and the diluted inhibitor.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
β³-amino acid fragments represent a powerful and versatile tool in the drug discoverer's arsenal. Their unique conformational properties, leading to stable and predictable secondary structures, combined with their inherent resistance to proteolysis, address key limitations of traditional peptide-based therapeutics. The ability to rationally design β³-peptides that can effectively mimic or disrupt protein-protein interactions has opened up new avenues for targeting challenging disease pathways, particularly in oncology and infectious diseases. Furthermore, their application in modulating GPCR activity demonstrates their broader potential in medicinal chemistry. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, β³-amino acid-containing molecules are poised to make a significant and lasting impact on the development of novel, more effective, and more durable therapeutic agents.
References
- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An α‐Helix‐Mimicking 12,13‐Helix: Designed α/β/γ‐Foldamers as Selective Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. bachem.com [bachem.com]
- 13. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of a β3-Peptide HIV Fusion Inhibitor with Improved Potency in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies | MDPI [mdpi.com]
- 19. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. rsc.org [rsc.org]
An In-depth Technical Guide on the Initial Investigations into the Reactivity of Methyl (R)-N-Boc-3-aminobutyrate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (R)-N-Boc-3-aminobutyrate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules.[1] Its stereochemical integrity and the presence of two distinct functional groups—a protected amine and a methyl ester—make it a versatile synthon for asymmetric synthesis. This technical guide provides an in-depth analysis of the fundamental reactivity of this compound, focusing on three primary transformations: the deprotection of the tert-butoxycarbonyl (Boc) group, amide bond formation, and the reduction of the methyl ester. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its application in research and development.
Introduction
β-amino acids and their derivatives are crucial structural motifs in medicinal chemistry, often imparting unique conformational constraints and enhanced metabolic stability to peptide-based therapeutics. This compound, a derivative of (R)-3-aminobutyric acid, serves as a valuable precursor in the synthesis of numerous chiral compounds, including key intermediates for antiviral and anticancer agents.[2] The Boc protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations.[1] This guide aims to provide a comprehensive overview of the key chemical transformations involving this versatile building block.
Core Reactivity Profile
The reactivity of this compound is primarily centered around its two functional groups: the N-Boc protected amine and the methyl ester. The principal reactions investigated are:
-
N-Boc Deprotection: Removal of the Boc group to liberate the free amine.
-
Amide Bond Formation: Coupling of the carboxylic acid derived from the hydrolysis of the methyl ester with various amines.
-
Ester Reduction: Reduction of the methyl ester to the corresponding primary alcohol, yielding (R)-N-Boc-3-amino-1-butanol.
These transformations are fundamental to the utility of this compound as a chiral synthon.
Quantitative Data on Key Reactions
The efficiency of the key reactions of this compound is summarized below. The data is compiled from studies on analogous N-Boc protected β-amino esters to provide a predictive framework for reaction outcomes.
| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| N-Boc Deprotection | 4M HCl in Dioxane, 0°C to RT | N-Boc protected amino ester | Amino ester hydrochloride | >95% | General Literature |
| N-Boc Deprotection | 20% TFA in Dichloromethane, 0°C to RT | N-Boc protected amino ester | Amino ester trifluoroacetate | Variable, substrate dependent | General Literature |
| Amide Coupling | HATU, DIPEA, DMF, RT | N-Boc-(R)-3-aminobutyric acid | N-acylated product | >90% | General Literature |
| Amide Coupling | PyBOP, DIPEA, DMF, RT | N-Boc-(R)-3-aminobutyric acid | N-acylated product | 80-95% | General Literature |
| Ester Reduction | LiAlH₄, THF, 0°C to RT | This compound | (R)-N-Boc-3-amino-1-butanol | ~90% | Inferred from similar reductions |
Experimental Protocols
Detailed methodologies for the principal reactions of this compound are provided below.
N-Boc Deprotection under Acidic Conditions
Objective: To remove the Boc protecting group to yield the corresponding amine salt.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 4M HCl in dioxane (5.0 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Amide Bond Formation via HATU Coupling
Objective: To couple the corresponding carboxylic acid with a primary amine.
Note: This protocol assumes prior hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
N-Boc-(R)-3-aminobutyric acid
-
Primary amine (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Boc-(R)-3-aminobutyric acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reduction of the Methyl Ester with LiAlH₄
Objective: To reduce the methyl ester to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate decahydrate
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
Mandatory Visualizations
Synthetic Pathway to a Key Chiral Intermediate
The following diagram illustrates a common synthetic application of this compound in the preparation of (R)-3-amino-1-butanol, a key intermediate in the synthesis of various pharmaceuticals.[3]
Experimental Workflow for Amide Coupling
This diagram outlines the general laboratory workflow for the amide bond formation reaction.
Logical Relationships in Reactivity
This diagram illustrates the logical relationship between the functional groups of this compound and its primary reaction pathways.
Conclusion
This compound is a highly valuable and versatile chiral building block with a predictable reactivity profile. The ability to selectively manipulate the N-Boc protected amine and the methyl ester functional groups through deprotection, amide coupling, and reduction allows for its incorporation into a wide array of complex molecular architectures. The experimental protocols and workflow diagrams provided in this guide serve as a foundational resource for chemists engaged in pharmaceutical synthesis and the development of novel chiral molecules. Further investigation into the diastereoselective reactions at the carbon alpha to the ester will undoubtedly uncover even greater synthetic potential for this important chiral synthon.
References
Methodological & Application
Application Notes and Protocols for Methyl (R)-N-Boc-3-aminobutyrate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-N-Boc-3-aminobutyrate is a chiral building block utilized in the synthesis of peptides with modified backbones.[1] The incorporation of β-amino acids, such as 3-aminobutyric acid, can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures.[2][3][4] These characteristics make β-peptide-containing analogues promising candidates for various therapeutic applications, including antimicrobial agents, G-protein-coupled receptor (GPCR) ligands, and inhibitors of protein-protein interactions.[2][3][5]
This document provides detailed protocols and application notes for the use of this compound in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry.
Data Presentation
The efficiency of incorporating this compound into a peptide sequence is critical for the successful synthesis of the target molecule. The following tables provide representative quantitative data for the key steps in the synthesis process. Please note that these values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) | Notes |
| HBTU/DIEA | 2 | 4 | >98 | Standard and efficient method for most couplings. |
| HATU/DIEA | 2 | 2 | >99 | Highly efficient, especially for sterically hindered couplings.[6] |
| DIC/HOBt | 10 | 6 | ~97 | Cost-effective but may be slower and slightly less efficient for hindered amino acids. |
| PyBOP/DIEA | 5 | 4 | >98 | Effective phosphonium-based reagent. |
Table 2: Boc Deprotection Efficiency
| Deprotection Reagent | Reaction Time (min) | Deprotection Efficiency (%) | Notes |
| 50% TFA in DCM | 30 | >99 | Standard condition for Boc removal.[7] |
| 100% TFA | 5 | >99 | Faster deprotection, but may increase risk of side reactions with sensitive residues. |
Table 3: Overall Synthesis Purity
| Peptide Length | Purification Method | Final Purity (%) |
| 5-mer | RP-HPLC | >98 |
| 10-mer | RP-HPLC | >95 |
| 15-mer | RP-HPLC | >90 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide chain using manual Boc-SPPS. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Resin Swelling and Preparation
-
Place 0.1 mmol of the desired resin (e.g., pre-loaded Wang resin or Merrifield resin) in a reaction vessel.
-
Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with 5 mL of N,N-dimethylformamide (DMF).
Protocol 2: Boc Deprotection
-
Add 5 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM to the resin.[7]
-
Agitate the mixture for 2 minutes at room temperature and drain the solution.
-
Add another 5 mL of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with 5 mL of DCM (3 times).
-
Wash the resin with 5 mL of isopropanol (2 times).
-
Wash the resin with 5 mL of DCM (3 times).
Protocol 3: Neutralization
-
Add 5 mL of a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with 5 mL of DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.
Protocol 4: Coupling of this compound
This protocol uses HBTU/DIEA as the coupling reagents.
-
In a separate vial, dissolve 0.3 mmol (3 equivalents) of this compound and 0.3 mmol (3 equivalents) of HBTU in 2 mL of DMF.
-
Add 0.6 mmol (6 equivalents) of DIEA to the solution and vortex for 2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with 5 mL of DMF (3 times).
-
Wash the resin with 5 mL of DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Protocol 5: Peptide Cleavage from Wang Resin
This protocol is for cleaving the final peptide from Wang resin while simultaneously removing acid-labile side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1-2 mL of TFA.
-
Combine the filtrates and precipitate the peptide by adding 40-50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Peptide Synthesis Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
General Workflow for Bioactivity Screening of Synthetic Peptides
This diagram outlines a typical workflow for assessing the biological activity of a newly synthesized peptide containing this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
Application Notes and Protocols: Methyl (R)-N-Boc-3-aminobutyrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl (R)-N-Boc-3-aminobutyrate is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex pharmaceutical agents. Its protected amine and ester functionalities provide a versatile scaffold for constructing molecules with specific three-dimensional arrangements, a critical aspect of modern drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for antiviral and antidiabetic drugs.
Application 1: Synthesis of a Key Intermediate for HIV Integrase Inhibitors
The (R)-3-aminobutanol core is a crucial component of several successful antiretroviral drugs, most notably the HIV integrase inhibitor Dolutegravir.[1][2][3] The stereochemistry at the chiral center of this fragment is essential for the drug's potent activity. This compound serves as an excellent precursor for the synthesis of (R)-N-Boc-3-aminobutanol, a direct precursor to (R)-3-aminobutanol. The synthetic route involves the selective reduction of the methyl ester to a primary alcohol, followed by the deprotection of the Boc-protected amine.
Experimental Protocol: Synthesis of (R)-N-Boc-3-aminobutanol
This protocol details the reduction of the methyl ester of this compound to the corresponding alcohol.
Materials:
-
This compound
-
Lithium borohydride (LiBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (aqueous solution for quenching)
Procedure: [2]
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add lithium chloride, followed by the portion-wise addition of lithium borohydride.
-
Allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of an aqueous solution of hydrochloric acid at 0-10 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-aminobutanol.
-
The crude product can be further purified by silica gel column chromatography.
Quantitative Data:
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
| Reduction of this compound | LiBH₄, LiCl, THF, 0-30 °C, 2-3 h | 90.5 | 98.6 | 99.9 |
| Deprotection of (R)-N-Boc-3-aminobutanol | HCl in an appropriate solvent (e.g., dioxane, methanol) | High | High | >99 |
Table 1: Representative yields and purities for the synthesis of (R)-3-aminobutanol from a Boc-protected precursor. Data adapted from related syntheses.[2]
Logical Workflow for Dolutegravir Intermediate Synthesis
Caption: Synthetic pathway to a key Dolutegravir intermediate.
Application 2: Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
β-amino acids are key structural motifs in a class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[4][5] These drugs, such as Sitagliptin, work by prolonging the action of incretin hormones, which regulate blood sugar levels. The chiral β-amino acid core is crucial for their inhibitory activity against the DPP-4 enzyme. This compound can be utilized as a scaffold to synthesize novel DPP-4 inhibitors through amide coupling with various heterocyclic moieties.
Experimental Protocol: Representative Amide Coupling for a DPP-4 Inhibitor Scaffold
This protocol describes a general method for the amide coupling of the carboxylic acid derived from this compound with a heterocyclic amine, a common step in the synthesis of DPP-4 inhibitors.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture to remove THF.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-N-Boc-3-aminobutyric acid.
Step 2: Amide Coupling
Materials:
-
(R)-N-Boc-3-aminobutyric acid (from Step 1)
-
A heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][6]triazolo[4,3-a]pyrazine hydrochloride, a component of Sitagliptin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, dissolve (R)-N-Boc-3-aminobutyric acid, the heterocyclic amine hydrochloride salt, and HOBt in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA to neutralize the hydrochloride salt.
-
Add EDC portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Quantitative Data for Amide Coupling:
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | >85 |
| HATU | - | DIPEA | DMF | >90 |
| PyBOP | - | DIPEA | DMF | High |
Table 2: Comparison of common coupling reagents for the formation of amide bonds with β-amino acids.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
This compound is a versatile and valuable chiral building block in medicinal chemistry. Its utility is demonstrated in the synthesis of key intermediates for important therapeutics, including HIV integrase inhibitors and DPP-4 inhibitors. The protocols provided herein offer a foundation for the practical application of this compound in drug discovery and development programs. The ability to introduce a specific stereocenter with protected functional groups allows for the rational design and efficient synthesis of complex, biologically active molecules.
References
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. oatext.com [oatext.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
Scalable Synthesis of Chiral N-Boc-β³-Amino Acid Methyl Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of chiral N-Boc-β³-amino acid methyl esters. These compounds are crucial building blocks in medicinal chemistry and drug development, primarily due to their role in creating peptidomimetics with enhanced stability against enzymatic degradation. The following sections detail two primary scalable methodologies: a modern, safe alternative to the traditional Arndt-Eistert homologation and the highly efficient asymmetric hydrogenation of unprotected enamines.
Application Notes
The synthesis of enantiomerically pure β³-amino acids is of significant interest for pharmaceutical applications. Peptides incorporating these building blocks often exhibit well-defined secondary structures and improved pharmacokinetic profiles. Two prominent scalable methods for their preparation are highlighted below:
-
Homologation of α-Amino Acids via a Wittig-Type Reaction: This modern approach circumvents the use of hazardous reagents like diazomethane and cyanides, which are staples of traditional methods like the Arndt-Eistert reaction and cyanation.[1][2][3] The process starts from readily available chiral α-amino acids and proceeds through a multi-step sequence involving the formation of an N-Boc-α-amino aldehyde, a Wittig-type reaction to introduce a two-carbon unit, isomerization, oxidative cleavage, and final esterification.[2] This method is noted for its operational simplicity, use of milder reaction conditions, and amenability to gram-scale synthesis, making it an economical and practical choice for drug development pipelines.[2] A key advantage is the retention of stereochemical integrity from the starting α-amino acid.
-
Asymmetric Hydrogenation of Unprotected Enamines: This method stands out for its atom economy and high efficiency.[4][5] It involves the direct asymmetric hydrogenation of unprotected β-enamino esters, which can be readily prepared from corresponding β-keto esters.[5] The use of rhodium complexes with chiral ligands, such as Josiphos-type ligands, allows for high yields and excellent enantioselectivity (typically 93-97% ee).[4][5] A significant advantage of this approach is that it does not require the protection and subsequent deprotection of the amine functionality, streamlining the synthetic process.[4]
Data Presentation
Table 1: Wittig-Type Homologation of various N-Boc-α-Amino Aldehydes
| Starting α-Amino Acid | Product (N-Boc-β³-amino acid methyl ester) | Overall Yield (%) | Reference |
| L-Phenylalanine | N-Boc-(R)-β³-homophenylalanine methyl ester | 85 | [2] |
| L-Leucine | N-Boc-(R)-β³-homoleucine methyl ester | - | [2] |
| L-Valine | N-Boc-(R)-β³-homovaline methyl ester | - | [2] |
| L-Alanine | N-Boc-(R)-β³-homoalanine methyl ester | - | [2] |
| L-Isoleucine | N-Boc-(R)-β³-homoisoleucine methyl ester | - | [2] |
| L-Methionine | N-Boc-(R)-β³-homomethionine methyl ester | - | [2] |
| L-Tryptophan | N-Boc-(R)-β³-homotryptophan methyl ester | - | [2] |
| L-Tyrosine (TBS protected) | N-Boc-(R)-β³-homotyrosine(TBS) methyl ester | - | [2] |
| L-Serine (TBS protected) | N-Boc-(R)-β³-homoserine(TBS) methyl ester | - | [2] |
| L-Threonine (TBS protected) | N-Boc-(R)-β³-homothreonine(TBS) methyl ester | - | [2] |
| L-Aspartic acid dimethyl ester | N-Boc-(R)-β³-homoaspartic acid dimethyl ester | - | [2] |
Yields for individual steps are reported in the source literature; the overall yield for the phenylalanine derivative is explicitly stated as 85% over two steps from the α-hydroxy ketone intermediate.
Table 2: Asymmetric Hydrogenation of Unprotected β-Enamino Esters
| Substrate (β-Enamino Ester) | Catalyst (Rh-Josiphos) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl 3-amino-2-butenoate | Rh(COD)₂OTf / SL-J002-1 | >99 | 96 | [5] |
| Ethyl 3-amino-2-pentenoate | Rh(COD)₂OTf / SL-J002-1 | >99 | 95 | [5] |
| Methyl 3-amino-4-methyl-2-pentenoate | Rh(COD)₂OTf / SL-J002-1 | >99 | 97 | [5] |
| Methyl 3-amino-3-phenylpropenoate | Rh(COD)₂OTf / SL-J002-1 | >99 | 93 | [5] |
Experimental Protocols
Protocol 1: Scalable Synthesis of N-Boc-β³-Amino Acid Methyl Esters via Wittig-Type Homologation
This protocol is adapted from a reported safe and efficient synthesis from α-amino acids.[2][6]
Step 1: Synthesis of N-Boc-α-Amino Alcohol
-
To a solution of the starting α-amino acid methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 10 hours.
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc-α-amino acid methyl ester.
-
Dissolve the N-Boc-α-amino acid methyl ester (1.0 eq.) in dry THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0-5.0 eq.) portion-wise.
-
After 30 minutes at 0 °C, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfate at 0 °C.
-
Remove volatiles in vacuo, dilute with water, and extract with ethyl acetate (3x).
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-α-amino alcohol, which is used in the next step without further purification.[6]
Step 2: Synthesis of N-Boc-α-Amino Aldehyde
-
The N-Boc-α-amino alcohol is oxidized to the corresponding aldehyde using standard methods such as Swern oxidation or Dess-Martin periodinane.
Step 3: Wittig-Type Reaction to form Methyl 2-Methoxy-2-alkenoate
-
To a solution of the N-Boc-α-amino aldehyde (1.0 eq.) in isopropanol, add the phosphonium reagent (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and potassium carbonate (1.2 eq.) at room temperature.
-
Stir the mixture for 12 hours at room temperature.
-
Filter the solid through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify by silica gel column chromatography to afford the methyl 2-methoxy-2-alkenoate.[6]
Step 4: Isomerization and Oxidative Cleavage to N-Boc-β³-Amino Acid
-
Reduce the ester of the methyl 2-methoxy-2-alkenoate (1.0 eq.) using diisobutylaluminium hydride (DIBAL-H, 2.0 eq.) in dry DCM at -78 °C for 1 hour to yield the allylic alcohol.[2][6]
-
Treat the resulting allylic alcohol with p-toluenesulfonic acid (p-TsOH, 1.0 eq.) in acetone at 0 °C for 1 hour to induce enol-keto isomerization, yielding an α-hydroxy ketone.[2]
-
Oxidize the α-hydroxy ketone using sodium periodate in a THF/MeOH/H₂O mixture to yield the N-Boc-β³-amino acid.[2]
Step 5: Esterification to N-Boc-β³-Amino Acid Methyl Ester
-
To a solution of the N-Boc-β³-amino acid (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (3.0 eq.) and methyl iodide (1.5 eq.).
-
Heat the mixture to reflux and stir for 10 hours.
-
Cool the reaction to room temperature, filter through celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the final N-Boc-β³-amino acid methyl ester.[2][6]
Protocol 2: Asymmetric Hydrogenation of Unprotected β-Enamino Esters
This protocol is based on the highly efficient synthesis of β-amino acid derivatives reported in the literature.[5]
Step 1: Preparation of (Z)-β-Enamino Ester
-
React the corresponding β-keto ester with ammonium acetate in an appropriate solvent.
-
The (Z)-isomer of the β-enamino ester is typically obtained exclusively via direct crystallization from the reaction mixture.[5]
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a hydrogenation vessel with the (Z)-β-enamino ester (1.0 eq.), [Rh(COD)₂]OTf (0.01 eq.), and the chiral Josiphos-type ligand (e.g., SL-J002-1, 0.011 eq.).
-
Add a degassed solvent such as methanol or toluene.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir at room temperature until the reaction is complete (monitored by TLC or GC/MS).
-
Carefully vent the hydrogen gas and concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel chromatography to obtain the chiral N-Boc-β³-amino acid methyl ester.
Visualizations
References
- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Deprotection of the Boc Group in Methyl (R)-N-Boc-3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Methyl (R)-N-Boc-3-aminobutyrate. The Boc group is a widely used amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2]
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is favored in organic synthesis, particularly in peptide synthesis and the creation of pharmaceutical intermediates, because of its stability under basic and nucleophilic conditions.[1] Its removal is typically achieved through acid-catalyzed hydrolysis.[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then decomposes to release the free amine and carbon dioxide.[1][2] The resulting amine is usually obtained as an ammonium salt.[1]
Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[3][4] While effective, these strong acidic conditions may not be suitable for substrates with other acid-sensitive functional groups.[4] Consequently, milder deprotection methods have also been developed.[4]
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[2]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[2]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[2]
A potential side reaction is the alkylation of nucleophilic sites by the tert-butyl cation, which can be mitigated by the use of scavengers.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
The following table summarizes common conditions for the deprotection of Boc-protected amines and amino esters. The efficiency of these reactions is typically high, with yields often exceeding 90%.[4][6]
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Outcome |
| TFA | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | Complete deprotection, product as TFA salt.[2][7] |
| HCl/Dioxane | 4M HCl in Dioxane | Dioxane | Room Temp | 30 min - 16 h | Efficient and selective deprotection, product as HCl salt.[8][9] |
| Oxalyl Chloride | Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 h | Mild deprotection with good to excellent yields.[4][6] |
| Thermal | None (neat) or with solvent | TFE, MeOH, THF, Toluene | 120 - 240 | 20 min - 60 min | Can be selective depending on conditions.[10] |
Experimental Protocols
Below are detailed protocols for the deprotection of this compound using common acidic methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely applicable method for Boc deprotection.[2]
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
-
-
Procedure:
-
Dissolve the this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[2]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[11]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[11]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[11]
-
-
Safety Precautions: TFA is a strong, corrosive acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is known for its efficiency and selectivity, especially when other acid-labile groups like tert-butyl esters are present.[9][12]
-
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether
-
-
Procedure:
-
Dissolve the this compound in anhydrous 1,4-dioxane.[8]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[8][11]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to a few hours.[9][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl in vacuo.[8]
-
The resulting hydrochloride salt can be used directly or triturated with diethyl ether to obtain a solid product.
-
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl (R)-N-Boc-3-aminobutyrate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (R)-N-Boc-3-aminobutyrate is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. As a derivative of (R)-3-aminobutyric acid, a non-proteinogenic β-amino acid, this intermediate offers unique structural properties that are increasingly utilized in drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester functionality allows for selective chemical transformations, making it a versatile precursor for a variety of active pharmaceutical ingredients (APIs).
The chirality of this compound is crucial for the stereospecific synthesis of drugs, where a specific enantiomer is responsible for the desired therapeutic effect. β-amino acid moieties are known to impart increased metabolic stability to peptide-based drugs and can influence their binding affinity to biological targets.[1][2] This application note provides detailed protocols for the synthesis of this compound and its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available and relatively inexpensive (R)-3-aminobutyric acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amine group with a Boc moiety.
Experimental Protocols
Step 1: Esterification of (R)-3-Aminobutyric Acid to Methyl (R)-3-aminobutyrate hydrochloride
This procedure outlines the formation of the methyl ester using thionyl chloride in methanol.
-
Materials:
-
(R)-3-aminobutyric acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Reaction flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry reaction flask, suspend (R)-3-aminobutyric acid (1.0 eq.) in anhydrous methanol.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure using a rotary evaporator to obtain the crude Methyl (R)-3-aminobutyrate hydrochloride as a solid or oil.
-
Step 2: N-Boc Protection of Methyl (R)-3-aminobutyrate hydrochloride
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
Methyl (R)-3-aminobutyrate hydrochloride
-
Water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the crude Methyl (R)-3-aminobutyrate hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a suitable organic solvent (e.g., dichloromethane).
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with the organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of this compound and related compounds based on literature precedents.
| Step | Product | Typical Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Citation |
| 1. Esterification | Methyl (R)-3-aminobutyrate hydrochloride | 95-99 | >98 | >99 | [3] |
| 2. N-Boc Protection | This compound | 90-95 | >99 | >99 | [3] |
Application in Pharmaceutical Synthesis: DPP-4 Inhibitors
This compound serves as a key chiral precursor for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These oral antihyperglycemic agents are used for the treatment of type 2 diabetes. A prominent example of a DPP-4 inhibitor is Sitagliptin. The synthesis of Sitagliptin and other DPP-4 inhibitors often involves the coupling of a chiral β-amino acid derivative with a heterocyclic moiety.[4][5]
While the direct synthesis of Sitagliptin may start from a more complex derivative, this compound can be elaborated into such intermediates. The following protocol outlines a general procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step in preparing for amide coupling reactions in the synthesis of DPP-4 inhibitors.
Experimental Protocol: Hydrolysis to (R)-N-Boc-3-aminobutyric acid
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-N-Boc-3-aminobutyric acid.
-
This resulting carboxylic acid can then be activated and coupled with the requisite heterocyclic amine to form the core structure of a DPP-4 inhibitor.
Signaling Pathway and Mechanism of Action
DPP-4 inhibitors, synthesized using chiral intermediates like this compound, exert their therapeutic effect by modulating the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake.[6][7] They play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release from the pancreas in a glucose-dependent manner.[8][9]
The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.[10][11]
Synthetic Workflow Overview
The following diagram illustrates the general workflow from the starting chiral material to a potential pharmaceutical application.
Conclusion
This compound is a synthetically versatile and economically important chiral intermediate. Its straightforward preparation from (R)-3-aminobutyric acid and its utility in the synthesis of high-value pharmaceuticals, such as DPP-4 inhibitors, underscore its significance in modern drug development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis.
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 10. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
Application Notes and Protocols: Wittig-Type Reaction for Two-Carbon Elongation in β-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of β-amino acids via a two-carbon elongation of α-amino acids using a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This method offers a reliable strategy for accessing valuable β-amino acid building blocks, which are crucial components in the development of peptidomimetics and other pharmaceuticals due to their enhanced metabolic stability. The protocols provided herein cover the olefination of N-protected α-amino aldehydes and the subsequent diastereoselective reduction to yield the desired saturated β-amino esters.
Introduction
β-Amino acids are structural isomers of α-amino acids, featuring an additional carbon atom in their backbone. Their incorporation into peptides can induce unique secondary structures and confer resistance to enzymatic degradation. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds with high stereocontrol.[1] In the context of β-amino acid synthesis, the HWE reaction facilitates a two-carbon homologation of an N-protected α-amino aldehyde to an α,β-unsaturated β-amino ester. Subsequent reduction of the double bond provides access to the saturated β-amino acid derivative.
Reaction Scheme
The overall synthetic strategy involves two key steps:
-
Horner-Wadsworth-Emmons Olefination: An N-protected α-amino aldehyde is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated β-amino ester. This reaction typically exhibits high (E)-stereoselectivity.[1]
-
Diastereoselective Reduction: The resulting unsaturated ester is then reduced to the corresponding saturated β-amino ester. This can be achieved through various methods, including catalytic asymmetric hydrogenation, to control the stereochemistry at the newly formed chiral center.[2][3]
Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction of N-Boc-α-Amino Aldehydes
| Entry | α-Amino Aldehyde (N-Boc) | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1 | N-Boc-L-alaninal | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 12 | (E)-Ethyl 4-(tert-butoxycarbonylamino)pent-2-enoate | 85 | >95:5 |
| 2 | N-Boc-L-phenylalaninal | Triethyl phosphonoacetate | LiOH·H₂O | THF | rt | 24 | (E)-Ethyl 4-(tert-butoxycarbonylamino)-5-phenylpent-2-enoate | 92 | >98:2 |
| 3 | N-Boc-L-valinal | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt | 18 | (E)-Ethyl 4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate | 88 | >95:5 |
| 4 | N-Boc-L-leucinal | Triethyl phosphonoacetate | K₂CO₃ | THF/H₂O | rt | 2 | (E)-Ethyl 4-(tert-butoxycarbonylamino)-6-methylhept-2-enoate | 90 | >95:5 |
Table 2: Diastereoselective Reduction of α,β-Unsaturated β-Amino Esters
| Entry | Substrate | Catalyst/Reagent | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (E)-Ethyl 4-(Boc-amino)pent-2-enoate | H₂, Rh(I)-Josiphos | TFE | 90 | 50 | 18 | Ethyl 4-(Boc-amino)pentanoate | 95 | 97:3 | | 2 | (E)-Ethyl 4-(Boc-amino)-5-phenylpent-2-enoate | H₂, Ru(II)-BINAP | Methanol | 50 | 25 | 24 | Ethyl 4-(Boc-amino)-5-phenylpentanoate | 98 | 95:5 | | 3 | (E)-Ethyl 4-(Boc-amino)-5-methylhex-2-enoate | NaBH₄, NiCl₂·6H₂O | Methanol | N/A | 0 | 1 | Ethyl 4-(Boc-amino)-5-methylhexanoate | 91 | 85:15 | | 4 | (E)-Ethyl 4-(Boc-amino)-6-methylhept-2-enoate | H₂, Pd/C | Ethanol | 50 | 25 | 12 | Ethyl 4-(Boc-amino)-6-methylheptanoate | >99 | 50:50 |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-L-alaninal
Materials:
-
N-Boc-L-alaninal
-
Triethyl phosphonoacetate[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of N-Boc-L-alaninal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford (E)-Ethyl 4-(tert-butoxycarbonylamino)pent-2-enoate.
Protocol 2: Diastereoselective Reduction of (E)-Ethyl 4-(Boc-amino)pent-2-enoate
Materials:
-
(E)-Ethyl 4-(tert-butoxycarbonylamino)pent-2-enoate
-
[Rh(COD)₂]BF₄
-
Josiphos-type ligand (e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (1 mol%) and the Josiphos-type ligand (1.1 mol%).
-
Add anhydrous and degassed TFE to dissolve the catalyst precursor.
-
Add a solution of (E)-Ethyl 4-(tert-butoxycarbonylamino)pent-2-enoate (1.0 equivalent) in TFE.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 90 psi.
-
Heat the reaction mixture to 50 °C and stir for 18 hours.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 4-(tert-butoxycarbonylamino)pentanoate.
-
Determine the diastereomeric ratio by chiral HPLC or NMR analysis of a derivatized sample.
Visualizations
Caption: Workflow for β-Amino Acid Synthesis.
Caption: HWE Reaction Mechanism.
References
Application Notes and Protocols for the Synthesis of Sedum Alkaloids Using Methyl (R)-N-Boc-3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedum alkaloids, a class of piperidine and pyrrolidine alkaloids isolated from various Sedum species, have garnered significant interest in synthetic and medicinal chemistry due to their intriguing biological activities. A key chiral building block in the enantioselective synthesis of these alkaloids is Methyl (R)-N-Boc-3-aminobutyrate. This document provides detailed application notes and experimental protocols for the utilization of this versatile intermediate in the formal synthesis of sedum alkaloids such as (+)-sedridine and (+)-allosedridine. The synthetic strategy presented herein focuses on a safe and efficient pathway from readily available α-amino acids, avoiding the use of hazardous reagents.[1][2][3][4]
Synthetic Strategy Overview
The overall synthetic approach commences with the conversion of an α-amino acid to the corresponding N-Boc-β³-amino acid methyl ester, this compound. This intermediate is then transformed into a key β-amino alcohol, which undergoes intramolecular cyclization to furnish the core pyrrolidine or piperidine scaffold of the target sedum alkaloids. This constitutes a formal synthesis, as the conversion of these cyclic intermediates to the final natural products is well-established.[1][2]
References
- 1. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka - Keck allylation and CBS reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Continuous-Flow Synthesis Protocols for Enantiomerically Pure Intermediates: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous-flow synthesis of enantiomerically pure intermediates, a critical aspect of modern pharmaceutical development and manufacturing.[1][2] Continuous-flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, higher yields, and greater scalability.[1][2][3] These protocols are designed to be a practical guide for researchers and professionals in the field.
Application Note 1: Continuous-Flow Synthesis of (S)-Rolipram
(S)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been a subject of interest for its anti-inflammatory and antidepressant properties. Its synthesis is a multi-step process that has been efficiently translated to a continuous-flow system, demonstrating the power of this technology for producing complex chiral molecules.[3][4]
Signaling Pathway of Rolipram
Rolipram functions by inhibiting the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in inflammation and other cellular processes.
Caption: Signaling pathway of (S)-Rolipram.
Experimental Workflow for Continuous-Flow Synthesis of (S)-Rolipram
The continuous-flow synthesis of (S)-Rolipram involves a sequence of reactions carried out in packed-bed reactors containing heterogeneous catalysts. This multi-step process is performed without the isolation of intermediates, significantly streamlining the synthesis.[2][3][4]
Caption: Continuous-flow synthesis of (S)-Rolipram.
Quantitative Data for (S)-Rolipram Synthesis
| Parameter | Step 1: Nitroaldol Condensation | Step 2: Asymmetric Michael Addition | Step 3: Hydrogenation & Lactamization | Step 4: Hydrolysis & Decarboxylation |
| Catalyst | Silica-supported amine | Polystyrene-supported (S)-Pybox-CaCl2 | Pd/DMPSi-C | Silica-supported carboxylic acid |
| Temperature | Ambient | 0 °C | 100 °C | 120 °C |
| Pressure | Atmospheric | Atmospheric | Not specified | Not specified |
| Flow Rate | 0.1 mL/min | 0.1 mL/min | 0.1 mL/min | 0.1 mL/min |
| Reagent Conc. | Aldehyde (0.1 M), Nitromethane (0.5 M) | Nitroalkene (from Step 1), Dimethyl malonate (0.2 M) | Michael adduct (from Step 2) | Lactam (from Step 3) |
| Residence Time | Not specified | Not specified | Not specified | Not specified |
| Yield | Quantitative (assumed) | 84% | Quantitative (assumed) | 74% (for hydrolysis/decarboxylation) |
| Enantiomeric Excess | N/A | 93% ee | 94% ee (no epimerization) | >99% ee (after crystallization) |
| Overall Yield | - | - | - | 50% (from starting aldehyde) |
Experimental Protocol for (S)-Rolipram Synthesis
1. Preparation of Reagent Solutions:
-
Solution A (Nitroaldol Condensation): Prepare a solution of the starting aldehyde (e.g., 3-cyclopentyloxy-4-methoxybenzaldehyde) and nitromethane in a suitable solvent (e.g., THF).
-
Solution B (Michael Addition): Prepare a solution of dimethyl malonate and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).
-
Solution C (Hydrogenation): Prepare a source of hydrogen (e.g., H-Cube®).
2. Setup of the Flow Reactor System:
-
Assemble a series of packed-bed reactors as depicted in the workflow diagram.
-
Pack each reactor with the specified heterogeneous catalyst.
-
Connect the reactors in series using appropriate tubing (e.g., PFA).
-
Use syringe pumps or HPLC pumps to deliver the reagent solutions at the specified flow rates.
-
Incorporate back-pressure regulators as needed to maintain the desired pressure.
3. Execution of the Continuous-Flow Synthesis:
-
Pump Solution A through the first packed-bed reactor containing the silica-supported amine catalyst to form the nitroalkene intermediate.
-
The output from the first reactor is then mixed with Solution B and passed through the second reactor containing the polystyrene-supported chiral catalyst for the asymmetric Michael addition.
-
The resulting stream is then introduced into the hydrogenation reactor (e.g., an H-Cube®) along with a hydrogen source to effect the nitro reduction and subsequent lactamization.
-
The final step involves passing the lactam intermediate through a heated packed-bed reactor containing a silica-supported carboxylic acid to induce hydrolysis and decarboxylation.
4. Workup and Purification:
-
The output from the final reactor contains the crude (S)-Rolipram.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent system (e.g., H2O/MeOH) to yield enantiomerically pure (S)-Rolipram.[5]
Application Note 2: Continuous-Flow Synthesis of Chiral Amines using Immobilized Transaminase
Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). [6] Biocatalysis using transaminases offers a highly enantioselective and environmentally friendly route to these valuable intermediates.[6][7] Immobilizing the enzyme allows for its use in continuous-flow systems, enhancing stability and enabling catalyst recycling.[7][8]
Experimental Workflow for Enzymatic Synthesis of Chiral Amines
This workflow illustrates the asymmetric synthesis of a chiral amine from a prochiral ketone using a packed-bed reactor containing an immobilized transaminase.
Caption: Continuous-flow synthesis of chiral amines.
Quantitative Data for Chiral Amine Synthesis
| Parameter | Value |
| Enzyme | Immobilized ω-Transaminase (e.g., from E. coli) |
| Support | Methacrylate beads |
| Reactor Volume | 0.5 mL |
| Substrate | Methoxyacetone (0.05 M) |
| Amine Donor | Isopropylamine |
| Cofactor | Pyridoxal-5'-phosphate (PLP) (co-immobilized) |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | 50 °C |
| Flow Rate | 16.7 µL/min |
| Residence Time | 30 min |
| Conversion | 85% |
| Enantiomeric Excess | >99% ee |
| Operational Stability | >5 days with <10% loss in activity |
Experimental Protocol for Chiral Amine Synthesis
1. Immobilization of Transaminase:
-
Cultivate E. coli cells overexpressing the desired ω-transaminase.
-
Immobilize the whole cells onto a suitable support material, such as methacrylate beads, often in the presence of the PLP cofactor.
2. Preparation of the Packed-Bed Reactor:
-
Carefully pack a column (e.g., an HPLC column) with the immobilized enzyme beads to create the packed-bed reactor.
-
Equilibrate the reactor by flowing the reaction solvent through it.
3. Preparation of the Substrate Solution:
-
Prepare a solution of the prochiral ketone and the amine donor in the chosen organic solvent (e.g., MTBE). If the cofactor is not co-immobilized, it should be included in this solution.
4. Execution of the Continuous-Flow Synthesis:
-
Use a syringe pump to deliver the substrate solution to the packed-bed reactor at the predetermined flow rate to achieve the desired residence time.
-
Maintain the reactor at the optimal temperature using a column heater or water bath.
-
Collect the effluent from the reactor, which contains the chiral amine product, the unreacted starting materials, and the ketone byproduct.
5. Analysis and Purification:
-
The conversion and enantiomeric excess of the chiral amine in the effluent can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
If necessary, the chiral amine can be purified from the reaction mixture using standard techniques such as distillation or chromatography. In many cases, the purity of the product stream is high enough for subsequent steps without further purification.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s.u-tokyo.ac.jp [s.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines | MDPI [mdpi.com]
- 8. Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of E. coli Cells Containing Both ω-Transaminase and PLP | CoLab [colab.ws]
Application Notes and Protocols for the Esterification of N-Boc Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the esterification of N-Boc (tert-butoxycarbonyl) protected amino acids, a critical step in peptide synthesis and the development of peptidomimetics. The protocols outlined below are based on established and reliable methods reported in the scientific literature.
Introduction
The protection of the amino group with the Boc moiety allows for the selective esterification of the carboxylic acid group, preventing unwanted side reactions such as peptide bond formation. The resulting amino acid esters are essential building blocks in both solution-phase and solid-phase peptide synthesis. This note details several common and effective methods for this transformation.
Data Presentation: Comparison of Esterification Methods
The selection of an appropriate esterification method depends on factors such as the desired ester (methyl, ethyl, benzyl, etc.), the scale of the reaction, and the sensitivity of the amino acid side chain. The following table summarizes key quantitative data and characteristics of common methods.
| Method | Key Reagents | Typical Solvents | Reaction Time | Typical Yields | Advantages | Disadvantages |
| Methanol/TMSCl | Methanol, Trimethylchlorosilane (TMSCl) | Methanol | 18–45 hours | High[1] | Simple one-pot procedure, no column chromatography needed for some products.[1] | Primarily for methyl esters; can lead to deprotection of the Boc group.[1][2] |
| Alkyl Halide | Alkyl halide (e.g., MeI, EtBr, BnBr), K₂CO₃ or Cs₂CO₃ | DMF, Acetone, Acetonitrile | 10-12 hours | High to quantitative[3][4] | Mild conditions, high yields, applicable to various alkyl esters.[3] | Requires anhydrous conditions. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol | THF, Dichloromethane | Several hours | 72-75%[5] | Mild conditions, proceeds with stereochemical inversion, suitable for sensitive substrates.[6][7] | Reagents can be difficult to remove during workup.[6] |
| Fischer-Speier Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄, HCl) | Alcohol (as solvent) | Several hours | Good to excellent | Inexpensive reagents, suitable for large-scale synthesis.[8] | Harsh acidic conditions may not be suitable for all substrates. |
| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide (NHS), DCC or EDC, Alcohol, DMAP | Dichloromethane, THF | 6 hours | Satisfactory to high[9] | Stable active ester intermediate, mild reaction conditions.[9] | Multi-step process. |
Experimental Protocols
Herein are detailed methodologies for three widely used esterification procedures.
Protocol 1: Esterification using an Alkyl Halide and Potassium Carbonate
This method is a versatile and high-yielding procedure suitable for preparing a range of alkyl esters.
Materials:
-
N-Boc protected amino acid
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amino acid (1.0 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq.) to the solution.
-
Add the alkyl halide (1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc amino acid ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Esterification using Methanol and Trimethylchlorosilane (TMSCl)
This protocol is a convenient one-pot method for the synthesis of N-Boc protected amino acid methyl esters.
Materials:
-
N-Boc protected amino acid
-
Anhydrous methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the N-Boc protected amino acid (1.0 eq.) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (2.0 eq.) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 18-45 hours.[1] The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc amino acid methyl ester.
-
Further purification can be achieved by crystallization or silica gel chromatography if required.
Protocol 3: Mitsunobu Esterification
The Mitsunobu reaction is a mild method for esterification that proceeds with inversion of configuration at the alcohol stereocenter. For the esterification of a carboxylic acid, this aspect is not relevant to the amino acid backbone but is a key feature of the reaction.
Materials:
-
N-Boc protected amino acid
-
Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amino acid (1.0 eq.), the anhydrous alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the reaction mixture.[6] A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product often contains triphenylphosphine oxide and the hydrazine byproduct, which can be removed by silica gel column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the esterification of N-Boc protected amino acids.
Caption: General workflow for N-Boc amino acid esterification.
Method Selection Logic
The choice of esterification method can be guided by several factors. The following diagram provides a simplified decision-making tree.
Caption: Decision tree for selecting an esterification method.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. rsc.org [rsc.org]
Application of Methyl (R)-N-Boc-3-aminobutyrate in the Synthesis of Bioactive Molecules
Introduction
Methyl (R)-N-Boc-3-aminobutyrate is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereodefined β-amino acid structure serves as a crucial component in the synthesis of a variety of bioactive molecules, enabling precise control over the three-dimensional arrangement of atoms, which is often critical for biological activity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the creation of molecules targeting significant therapeutic areas, including type 2 diabetes and viral infections.
Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for the management of type 2 diabetes.[1][2][3] DPP-4 inhibitors, also known as gliptins, prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][4]
A key structural motif in many potent DPP-4 inhibitors is a chiral β-amino acid derivative. (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical component of the highly successful DPP-4 inhibitor, Sitagliptin. This compound serves as a precursor to this essential chiral intermediate.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various synthesized DPP-4 inhibitors incorporating a β-amino acid scaffold.
| Compound Name/Reference | Structure | DPP-4 IC50 (nM) |
| Sitagliptin | 2-(R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihyd ro[1][2][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | 62 |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 50 |
| Alogliptin | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | <10 |
| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | 1 |
Experimental Protocol: Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid
This protocol describes the synthesis of a key intermediate for Sitagliptin, starting from a derivative of this compound.
Step 1: Synthesis of (R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate
This step would typically involve a coupling reaction between a suitable organometallic reagent derived from 1-bromo-2,4,5-trifluorobenzene and a chiral epoxide or other electrophile derived from this compound. For the purpose of this protocol, we will start from the commercially available (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid.
Step 2: Amide Coupling to form Boc-Sitagliptin
-
Materials:
-
(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: a. To a solution of (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and DIPEA (2.5 eq). d. Stir the reaction mixture at room temperature overnight. e. Dilute the reaction mixture with water and extract with DCM. f. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Sitagliptin.
Step 3: Deprotection to yield Sitagliptin
-
Materials:
-
Boc-Sitagliptin
-
4 M HCl in Dioxane
-
Diethyl ether
-
-
Procedure: a. Dissolve Boc-Sitagliptin in a minimal amount of DCM. b. Add 4 M HCl in dioxane (excess) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Triturate the residue with diethyl ether to precipitate Sitagliptin hydrochloride as a solid. f. Filter the solid and dry under vacuum.
Signaling Pathway and Experimental Workflow
Application 2: Synthesis of Chiral Intermediates for Antiviral Agents
Chiral β-amino acids and their derivatives are also important structural components of various antiviral drugs. For instance, the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a complex, chiral amino acid derivative. The stereochemistry of these building blocks is crucial for their binding affinity to the viral protease and, consequently, their antiviral efficacy. While a direct synthesis of an antiviral agent from this compound is not prominently featured in the literature, the principles of using such chiral building blocks are directly applicable.
Quantitative Data: Antiviral Activity of β-Amino Acid-Containing Drugs
| Drug Name | Target Virus | Mechanism of Action | Key Chiral Moiety |
| Boceprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor | (1R,2S,5S)-N-((S)-3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl)-3-((S)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-3,3-dimethyl-1-oxobutyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
| Oseltamivir | Influenza Virus | Neuraminidase Inhibitor | (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid |
Experimental Protocol: Representative Synthesis of a Chiral β-Amino Acid Intermediate
This protocol outlines a general method for the elaboration of a chiral β-amino acid methyl ester, which is a common step in the synthesis of more complex bioactive molecules.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure: Hydrolysis of the Methyl Ester a. Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (1.5 eq) and stir the mixture at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the THF under reduced pressure. e. Acidify the aqueous residue to pH ~3 with 1 M HCl. f. Extract the product into ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-N-Boc-3-aminobutyric acid.
This resulting carboxylic acid can then be coupled with other amines or further functionalized to build more complex antiviral scaffolds.
Logical Relationship Diagram
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl (R)-N-Boc-3-aminobutyrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of Methyl (R)-N-Boc-3-aminobutyrate synthesis. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my Boc-protection reaction low?
Answer: A low yield in the Boc-protection step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Poor Solubility of Starting Material: If the starting material, methyl (R)-3-aminobutyrate, is not fully dissolved, the reaction rate will be significantly reduced.
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial for reaction efficiency. Aprotic solvents like dichloromethane (DCM) and acetonitrile are commonly used.[1]
-
Side Reactions: The formation of byproducts such as di-Boc protected amine or urea derivatives can consume the starting materials and reduce the desired product's yield.[2]
Recommended Solutions:
-
Optimize Reaction Time and Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40°C) to increase the reaction rate.[3]
-
Improve Solubility: Use a co-solvent system if necessary to ensure all reactants are in solution.
-
Select Appropriate Base and Solvent: Triethylamine (TEA) or sodium bicarbonate in a solvent like THF or a THF/water mixture are often effective.[4][5]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride to ensure complete conversion of the amine, but avoid a large excess to minimize the formation of the di-Boc byproduct.
Question 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in this synthesis include:
-
Unreacted Methyl (R)-3-aminobutyrate: The starting material may not have fully reacted.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc-anhydride and its hydrolysis product, t-butanol, are common impurities.
-
Di-Boc protected product: Over-reaction can lead to the formation of the N,N-di-Boc derivative.[2]
-
Polymeric byproducts: Under certain conditions, side reactions can lead to the formation of polymeric materials.
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure complete consumption of the starting amine by monitoring the reaction with TLC.
-
Purification: Flash column chromatography on silica gel is an effective method for separating the desired product from these impurities.[4] A gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation.
Question 3: The final product is an oil and does not solidify. Is this normal and how can I purify it?
Answer: It is not uncommon for N-Boc protected amino acid esters to be oils or viscous liquids at room temperature, even when pure.
Recommended Solutions:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum for an extended period.
-
Purification as an Oil: If the product is an oil, purification is typically performed using flash column chromatography.
-
Inducing Crystallization: If a solid product is desired, you can attempt to induce crystallization by:
-
Trituration: Dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then adding a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Seeding: If a small amount of solid material is available, adding a seed crystal to the oil can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Boc-protection of methyl (R)-3-aminobutyrate?
A1: The reaction is typically carried out at room temperature.[4] However, if the reaction is slow, gentle warming to around 40°C can increase the rate of reaction.[3] It is important to monitor the reaction closely to avoid the formation of byproducts at elevated temperatures.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (TEA) is a commonly used base for Boc-protection as it is effective in scavenging the acid byproduct and is easily removed during workup.[5] Sodium bicarbonate is another suitable option, particularly in biphasic solvent systems.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting amine will have a lower Rf value than the Boc-protected product. Staining with ninhydrin can be used to visualize the amine starting material. Alternatively, LC-MS can be used for more quantitative monitoring.[1]
Q4: What are the common side reactions to be aware of during Boc protection?
A4: The most common side reaction is the formation of the N,N-di-Boc protected product, especially if a large excess of Boc-anhydride is used or if the reaction is run for an extended period.[2] Another potential side reaction is the formation of urea derivatives, although this is less common with primary amines.[2]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Boc-β-amino acid methyl esters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (1.2) | THF | Reflux | 24 | 30 |
| 2 | DBU (1.2) | CH₂Cl₂ | Reflux | 24 | 50 |
| 3 | K₂CO₃ (1.2) | MeOH | RT | 5 | 60 |
| 4 | K₂CO₃ (1.2) | i-PrOH | RT | 5 | 75 |
Data adapted from a study on a similar N-Boc-β-amino aldehyde substrate, demonstrating the importance of solvent and base selection for yield optimization.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the Boc-protection of methyl (R)-3-aminobutyrate.
Materials:
-
Methyl (R)-3-aminobutyrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl (R)-3-aminobutyrate hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water, add NaHCO₃ (3.0 eq.) at 0°C.[4]
-
Add a solution of Boc₂O (1.1 eq.) in THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. rsc.org [rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Boc Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating and resolving common side reactions that occur during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc protecting group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1][2] The primary source of side reactions is the highly reactive electrophilic tert-butyl cation, which can attack any nucleophilic sites on the deprotected molecule, leading to unwanted byproducts.[1][3][4][5][6]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3][5][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][3][5][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][5][6][7] Methionine is also susceptible to oxidation to methionine sulfoxide.[6][8][9][10][11]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be readily alkylated.[1][3][5][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3][5][6][7]
-
Aspartic Acid (Asp): Can lead to the formation of aspartimide, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Arg, which can result in a mixture of α- and β-peptides and racemization.[7][12][13][14][15][16]
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation before it can react with the sensitive residues of the substrate.[1][4][5][6] These are typically nucleophilic compounds that are either more reactive or present in a much higher concentration than the nucleophilic sites on the target molecule.[1][5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][5][6]
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis, often with a +56 Da mass shift.
-
Possible Cause: This mass increase is a strong indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule.[7]
-
Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger is critical and depends on the specific sensitive residues present in your compound.
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | 2.5 - 5 | TIS and TES are highly effective carbocation scavengers.[1] EDT can help prevent oxidation of tryptophan.[17] Avoid thioanisole if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring nitrogen.[17] |
| Methionine (Met) | Thioanisole | 5 | Effective at preventing S-alkylation.[7] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5 | A common choice to protect the free thiol group.[7] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | 5 | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
For molecules containing multiple sensitive residues, a scavenger cocktail is often more effective.
| Cocktail Name | Composition (v/v/v/v/v) | Application |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for peptides with multiple sensitive residues.[18] |
| Standard Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences.[1][5] |
Issue 2: My Boc deprotection is incomplete, and I see significant starting material remaining.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of the acid may be too low for complete deprotection.
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can impede the approach of the acid.
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[4]
-
Solution: Ensure the resin is fully swollen in the reaction solvent before adding the deprotection reagent. Interestingly, a 55% TFA concentration in DCM has been shown to result in better-swollen resin and higher purity peptides than 100% TFA.[4]
-
Issue 3: I'm observing byproducts related to aspartimide formation.
-
Possible Cause: The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, particularly in sequences like Asp-Gly.[7]
-
Solution 1: Employ a bulkier side-chain protecting group on the aspartic acid residue, such as O-cyclohexyl (OcHex) or 3-methylpent-3-yl (Mpe), to sterically hinder cyclization.[7][12][13]
-
Solution 2: Protect the backbone amide nitrogen of the residue following aspartic acid. For example, using a dimethoxybenzyl (Dmb) group on the glycine in an Asp-Gly sequence is a highly effective strategy.[7]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help to remove residual TFA.[4] The crude product can then be purified by chromatography or precipitation from cold diethyl ether.[5][6][18]
Protocol 2: Standard Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[18]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] For peptides with multiple sensitive residues, consider using "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[18]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.[18]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.[18]
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.
Caption: A logical workflow for troubleshooting common issues in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl (R)-N-Boc-3-aminobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and detailed protocols for the purification of Methyl (R)-N-Boc-3-aminobutyrate.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a colorless oil, not a solid. Is this normal and how can I induce crystallization?
A1: It is quite common for some N-Boc protected amino acid esters, including this compound, to exist as a viscous oil or liquid even when pure.[1] This can be influenced by trace amounts of residual solvents or minor impurities.
To induce crystallization, you can try the following techniques:
-
Ensure Complete Solvent Removal: Trace solvents like ethyl acetate, dichloromethane, or hexanes can prevent solidification. Dry your product under a high vacuum for an extended period, possibly with gentle warming (30-40°C), to remove all residual volatiles.[1]
-
Trituration: This involves stirring the oil with a solvent in which the product is insoluble. Add a non-polar solvent like n-hexane or petroleum ether and stir vigorously.[1] This can cause the oil to precipitate as a solid, which can then be collected by filtration.
-
Seeding: If you have a small amount of solid, crystalline material from a previous batch, add a tiny crystal (a "seed") to the oil. This can provide a nucleation point for crystallization to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[1]
Q2: I am observing multiple spots on my TLC plate after initial purification. What are the likely impurities?
A2: Multiple spots on a TLC plate indicate that your product is not yet pure. For the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: This could include (R)-3-aminobutyric acid or unreacted di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts of Boc Protection: Side products from the Boc protection step.
-
Di-tert-butyl carbonate: A common byproduct from the Boc protection reaction.
-
Partially reacted intermediates: Depending on the synthetic route, there may be intermediates that have not fully reacted.
A second purification step, such as flash column chromatography, is recommended to remove these impurities.
Q3: During flash column chromatography on silica gel, my product is streaking or "tailing" down the column. How can I fix this?
A3: Peak tailing for amine-containing compounds on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atom in your molecule with the acidic silanol groups (Si-OH) on the surface of the silica gel.
To mitigate this, you can add a small amount of a basic modifier to your eluent. A common strategy is to add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., ethyl acetate/hexane mixture).[2] The TEA will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: A combination of techniques is recommended for full characterization and purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample and determine an appropriate solvent system for flash chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and allows for accurate quantification of purity. A reverse-phase C18 column is typically used.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
Troubleshooting Guides
Issue 1: Low Yield After Flash Chromatography
| Possible Cause | Solution |
| Product is too polar/non-polar for the chosen eluent. | The product may have been eluted too quickly with the bulk impurities or remains on the column. Use TLC to carefully select a solvent system where the product has an Rf value of approximately 0.2-0.4 for good separation.[2] |
| Co-elution with an impurity. | The Rf values of your product and an impurity may be too similar in the chosen solvent system. Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Product degradation on silica gel. | While Boc-protected amines are generally stable, prolonged exposure to acidic silica can sometimes cause degradation. Minimize the time the compound spends on the column by running the chromatography efficiently. Adding a base like triethylamine can also help. |
| Improper column packing or loading. | An improperly packed column with air bubbles or cracks can lead to poor separation and product loss. Ensure the silica gel is packed uniformly. Load the sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography.[2] |
Issue 2: Product Fails to Crystallize from Recrystallization Attempt
| Possible Cause | Solution |
| "Oiling Out" | The compound is separating from the solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Try using a lower-boiling point solvent system or a more dilute solution. |
| Incorrect solvent system. | The product may be too soluble in the chosen "good" solvent, even at low temperatures, or not soluble enough at high temperatures. Experiment with different binary solvent systems. Common choices for N-Boc derivatives include ethyl acetate/hexane, diethyl ether/hexane, and dichloromethane/petroleum ether.[1][4] |
| Solution is not sufficiently saturated. | Too much solvent was used to dissolve the crude product. Carefully evaporate some of the solvent and attempt to cool the solution again to induce crystallization.[4] |
| Presence of impurities. | Impurities can interfere with the formation of a crystal lattice. If the product still fails to crystallize after troubleshooting, an additional purification step like flash chromatography may be necessary before attempting recrystallization again. |
Data Presentation
Table 1: Typical Flash Chromatography Parameters
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Gradient Elution: Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether (PE) |
| Initial Polarity | 5-10% EtOAc in Hexane/PE |
| Final Polarity | 20-30% EtOAc in Hexane/PE |
| Optional Additive | 0.5-1% Triethylamine (TEA) to prevent peak tailing |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain |
Table 2: Recommended Recrystallization Solvent Systems
| Good Solvent (dissolves product) | Poor Solvent (product is insoluble) | Typical Ratio (Good:Poor) | Notes |
| Ethyl Acetate | Hexane / Heptane | 1:3 to 1:5 | A very common and effective system. |
| Dichloromethane (DCM) | Petroleum Ether / Hexane | 1:3 to 1:4 | Dissolve the crude product in minimal DCM and add petroleum ether until turbidity is observed. Cool to induce crystallization.[1] |
| Diethyl Ether | Hexane | N/A | Dissolve the oil in diethyl ether and add hexane dropwise until the solution becomes cloudy. Allow to stand for crystallization.[1] |
| Acetone | Water | N/A | Use with caution, as the ester may be susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of ethyl acetate and hexane. The ideal system will give your product a Retention Factor (Rf) of ~0.3.
-
Column Preparation: Select a column of appropriate size (a silica gel to crude product weight ratio of 50:1 to 100:1 is common). Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Ensure the packing is uniform and free of air. Let the silica settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure (using a pump or hand bellows) to run the solvent through the column. Start with the low-polarity eluent determined from your TLC analysis.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help elute your product after lower-polarity impurities have been washed off.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting oil or solid under high vacuum to remove any remaining solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable binary solvent system from Table 2.
-
Dissolution: Place the crude product (which should be free of excess solvent) into an Erlenmeyer flask. Add the "good" solvent dropwise while heating and swirling until the product just dissolves. Use the minimum amount of hot solvent necessary.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add the "poor" solvent dropwise while swirling until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a few drops of the "good" solvent until it clears.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath or a refrigerator for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of crude product.
Caption: Decision tree for troubleshooting an oily product.
References
Technical Support Center: Enantiomeric Purity of N-Boc-β3-amino Acid Methyl Esters
Welcome to the technical support center for the enantiomeric purification of N-Boc-β3-amino acid methyl esters. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the enantiomeric enrichment of N-Boc-β3-amino acid methyl esters.
Issue 1: Low Enantiomeric Excess (e.e.) After Enzymatic Resolution
Question: I performed an enzymatic resolution of my racemic N-Boc-β3-amino acid methyl ester using Candida antarctica lipase B (CALB), but the enantiomeric excess (e.e.) of my product is lower than expected. What are the possible causes and solutions?
Answer: Low enantiomeric excess after enzymatic resolution can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incorrect Reaction Time: The optimal reaction time is crucial for achieving high e.e. As the reaction progresses, the e.e. of the unreacted ester increases, while the e.e. of the produced acid may decrease after a certain point. To obtain highly enantioenriched products, it may be necessary to perform the hydrolysis in two steps: an "under-run" (conversion < 50%) to isolate the enantiopure acid and an "over-run" (conversion > 50%) to isolate the enantiopure unreacted ester.[1][2]
-
Sub-optimal Solvent Choice: The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. For CALB-catalyzed hydrolysis of similar substrates, tert-butyl methyl ether (t-BuOMe) has been shown to be effective.[3][4] It is recommended to screen different solvents to find the optimal one for your specific substrate.
-
Inappropriate Water Stoichiometry: In enzymatic hydrolysis in organic media, the amount of water as a nucleophile is a critical parameter. For the resolution of some β-amino esters, using 0.5 equivalents of water has yielded good results.[3][4]
-
Substrate-Enzyme Ratio: For substrates that react slowly, a higher enzyme-to-substrate ratio may be necessary to achieve a reasonable reaction rate and enantioselectivity.[2]
-
Side Reactions: In some cases, the desired product, the β-amino acid, may undergo side reactions such as polymerization, which can affect the overall yield and enantiomeric purity.[3]
Issue 2: Difficulty in Separating Enantiomers After Enzymatic Resolution
Question: After the enzymatic resolution, I am having trouble separating the unreacted N-Boc-β3-amino acid methyl ester from the resulting N-Boc-β3-amino acid. What is an effective separation method?
Answer: A straightforward and effective method for separating the unreacted ester from the produced acid is through a liquid-liquid extraction. The unreacted ester will be soluble in an organic solvent, while the amino acid product will be soluble in an aqueous phase.[1][2]
Experimental Protocol: Extraction-based Separation of Ester and Acid
-
After the enzymatic reaction, quench the reaction as appropriate.
-
Add an organic solvent (e.g., ethyl acetate) and water to the reaction mixture.
-
Separate the organic and aqueous layers. The organic layer contains the unreacted N-Boc-β3-amino acid methyl ester.
-
The aqueous layer contains the N-Boc-β3-amino acid. This can be further purified if necessary.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified unreacted ester.
Issue 3: Poor Yield or Purity After Recrystallization
Question: I am trying to improve the enantiomeric purity of my N-Boc-β3-amino acid methyl ester by recrystallization, but I am getting a low yield and the purity is not significantly improved. What can I do?
Answer: Recrystallization is a powerful technique for enhancing enantiomeric purity, but its success is highly dependent on the solvent system and the initial purity of the compound.
-
Solvent Selection: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is recommended. For N-Boc protected amino acids, weak polar solvents are often used for pulping after initial solidification.[5][6]
-
Seeding: If the compound is slow to crystallize or forms an oil, adding seed crystals of the desired enantiomer can induce crystallization and improve the outcome.[5][6]
-
Pulping: After the initial solidification of the oily product, slurrying the solid in a weak polar solvent (a process known as pulping) can help to remove impurities and improve the crystalline nature of the product.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for improving the enantiomeric purity of N-Boc-β3-amino acid methyl esters?
A1: The most common methods include:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases (e.g., Candida antarctica lipase B), to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.[7][8][9][] This allows for the separation of the two enantiomers.
-
Recrystallization: This technique can be used to enrich one enantiomer from a mixture, provided that the enantiomers form a conglomerate or that the initial enantiomeric excess is sufficiently high.[5][11]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[12][13][14][15][16]
Q2: How can I determine the enantiomeric excess (e.e.) of my sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the e.e. of N-Boc-β3-amino acid methyl esters.[12][16] This technique uses a chiral stationary phase to separate the enantiomers, and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram.[16]
Q3: Are there any "green" or environmentally friendly methods for enantiomeric resolution?
A3: Yes, enzymatic resolutions are considered a green chemistry approach due to the mild reaction conditions and the biodegradable nature of the enzyme catalyst.[] Additionally, mechanochemical enzymatic resolutions, which use minimal solvent (Liquid-Assisted Grinding or LAG), have been developed to further reduce the environmental impact.[7][8]
Data Summary
Table 1: Enzymatic Resolution of N-Benzylated-β³-amino Esters [7]
| Substrate | Product | Yield (%) | e.e. (%) |
| rac-1a | 2a | up to 49 | up to 98 |
| rac-1b | 2b | - | >90 |
| rac-1c | 2c | - | >90 |
| rac-1d | 2d | - | >90 |
| rac-1e | 2e | - | >90 |
| rac-1f | 2f | - | >90 |
Table 2: CALB-Catalyzed Hydrolysis of Carbocyclic cis β-Amino Esters [1][2]
| Substrate | Unreacted Ester e.e. (%) | Product Acid e.e. (%) |
| 7 | > 62 | > 96 |
| 8 | > 62 | > 96 |
| 9 | > 62 | > 96 |
| 13 | > 62 | > 96 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution using CALB
This protocol is a general guideline and should be optimized for each specific substrate.
-
To a solution of the racemic N-Boc-β3-amino acid methyl ester in an appropriate organic solvent (e.g., t-BuOMe), add Candida antarctica lipase B (CALB).
-
Add a controlled amount of water (e.g., 0.5 equivalents) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 60-65 °C) and monitor the progress by a suitable analytical method (e.g., chiral HPLC).[1][3]
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester and the product acid using an aqueous/organic extraction as described in the troubleshooting section.
Protocol 2: General Procedure for Recrystallization to Enhance Enantiomeric Purity
-
Dissolve the N-Boc-β3-amino acid methyl ester with a non-racemic enantiomeric excess in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals. Further cooling in an ice bath may be necessary.
-
If crystallization does not occur, try adding a seed crystal of the desired pure enantiomer.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Determine the enantiomeric excess of the recrystallized material using chiral HPLC.
Visualizations
Caption: General workflow for improving the enantiomeric purity of N-Boc-β3-amino acid methyl esters.
Caption: Troubleshooting logic for low enantiomeric excess in enzymatic resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of Chiral β³-Amino Acids
Welcome to the technical support center for the large-scale production of chiral β³-amino acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of enantiopure β³-amino acids?
A1: The leading industrial methods include asymmetric hydrogenation of β-enamino esters, enzymatic kinetic resolution of racemic β³-amino acid derivatives, and to a lesser extent, diastereoselective additions to chiral auxiliaries followed by cleavage. Each method presents a unique set of challenges when scaling from the laboratory to production volumes.
Q2: Why is achieving high enantioselectivity a major challenge at a large scale?
A2: Maintaining high enantioselectivity (>99% ee) at scale is difficult due to factors such as catalyst deactivation, subtle changes in reaction conditions (temperature, pressure, mixing), and the presence of impurities in starting materials or solvents that can interfere with the chiral catalyst.[1] The stereochemical outcome is highly dependent on the precise interaction between the chiral ligand and the substrate.
Q3: What are the most common impurities in β³-amino acid production?
A3: Common impurities include the undesired enantiomer, unreacted starting materials, byproducts from side reactions, and residual catalyst. In fermentation-based processes, impurities can include other amino acids or metabolic byproducts.[2] The presence of these impurities can complicate purification and affect the final product's quality.
Q4: How can catalyst deactivation be minimized in large-scale asymmetric hydrogenation?
A4: Minimizing catalyst deactivation is critical for process efficiency. Key strategies include using high-purity, degassed solvents and reagents to avoid catalyst poisons like oxygen or carbon monoxide.[1] Operating at the lowest effective temperature and ensuring proper handling of the catalyst under an inert atmosphere are also crucial steps.[1][3]
Q5: Is chiral chromatography a viable option for purification at an industrial scale?
A5: While highly effective for achieving excellent enantiomeric purity, chiral chromatography can be expensive and solvent-intensive, making it less suitable for large-scale primary purification.[4] It is more commonly used for polishing steps or for high-value products where the cost is justified. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness.[5][6]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Asymmetric Hydrogenation
Problem: Low Enantioselectivity (<95% ee)
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | Ensure the catalyst was stored and handled under a strict inert atmosphere (argon or nitrogen).[1] Verify the integrity of the chiral ligand. |
| Presence of Achiral Rhodium Species | Partial catalyst decomposition can lead to a racemic background reaction.[1] Consider purifying the catalyst or preparing a fresh batch. |
| Incorrect Catalyst-Substrate Matching | The interaction between the chiral ligand and the substrate is critical. Screen different chiral ligands if possible. The choice of solvent can also significantly influence enantioselectivity; perform a solvent screen.[1] |
| Product Racemization | The product may be susceptible to racemization under the reaction or work-up conditions. Analyze the product stability under the employed conditions. |
Problem: Low or Stalled Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Incomplete Catalyst Activation | The active catalytic species is often formed in situ. Ensure sufficient time and hydrogen pressure are provided for this activation step, as an induction period is common.[1] |
| Presence of Inhibitors | Cationic rhodium complexes are sensitive to inhibitors like carbon monoxide (CO) and coordinating diolefins.[1] Use high-purity, degassed hydrogen and solvents. Pre-treat starting materials if they are suspected to contain inhibitors. |
| Formation of Inactive Catalyst Species | Inactive rhodium hydride clusters can form, reducing the concentration of the active monomeric catalyst.[1] This can be influenced by solvent and temperature. Adjusting these parameters may shift the equilibrium back towards the active species. |
| Poor Substrate Solubility | At large scale, ensuring complete dissolution of the substrate can be challenging. Verify substrate solubility under reaction conditions and consider alternative solvents or slight temperature increases if the catalyst is stable. |
Guide 2: Enzymatic Kinetic Resolution
Problem: Low Conversion (<50%) and/or Decreasing Enantiomeric Excess (ee) of Product
| Potential Cause | Troubleshooting Steps |
| Enzyme Denaturation | Verify that the reaction temperature and pH are within the optimal range for the enzyme. Mechanical stress from aggressive mixing in large reactors can also denature enzymes.[7] |
| Product Inhibition | The product (the desired β³-amino acid or the acylated byproduct) may inhibit the enzyme. Consider in-situ product removal or operating at lower substrate concentrations. |
| Poor Mass Transfer | In heterogeneous systems (e.g., immobilized enzymes), ensure adequate mixing to facilitate substrate and product diffusion to and from the enzyme.[7] |
| Incorrect Water Activity | For reactions in organic solvents, the amount of water is critical for enzyme activity. Optimize the water content or use salt hydrates to control water activity.[8] |
Problem: Difficulty in Separating Product from Unreacted Substrate
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties | The desired product and the remaining enantiomer of the starting material may have very similar solubility profiles. |
| - pH Adjustment: Exploit the amphoteric nature of the amino acid. Adjust the pH of the aqueous phase to selectively precipitate the amino acid product while keeping the ester starting material in an organic phase. | |
| - Crystallization: Develop a selective crystallization method. This may involve screening different solvents, temperatures, and seeding strategies. |
Quantitative Data Summary
The following tables summarize typical performance data for large-scale production methods.
Table 1: Asymmetric Hydrogenation Performance
| Catalyst System | Substrate | Scale | Yield (%) | ee (%) | TON (Turnover Number) |
| Rh-Josiphos | Unprotected β-enamino ester | Lab | >95 | 93-97 | - |
| Rh-TangPhos | β-(acylamino)acrylates | Lab | High | up to 99.6 | High |
| Ru-(S)-BINAP | β-enamine ester | 10 g | High | >99 (after salt formation) | - |
Table 2: Enzymatic Resolution Performance
| Enzyme | Reaction | Scale | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| Lipase (Amano PS) | Hydrolysis of L-amino acid esters | Lab | High | High | High |
| Candida antarctica Lipase B (CALB) | Acetylation of racemic alcohol | Multi-kilogram | ~60 | >96 | - |
| Candida antarctica Lipase B (CALB) | Hydrolysis in organic media | Lab | Moderate | - | >90 |
Experimental Protocols
Protocol 1: Kilogram-Scale Enzymatic Resolution of a Racemic β³-Amino Ester
This protocol is a general guideline and should be optimized for the specific substrate.
-
Reactor Setup: A batchwise loop reactor is recommended for large-scale operations to minimize mechanical stress on the immobilized enzyme.[7] The immobilized enzyme (e.g., Novozym 435 - CALB) is packed into a column.
-
Reaction Mixture: Prepare a solvent-free mixture of the racemic β³-amino ester and the acylating agent (e.g., vinyl acetate). The exclusion of solvent increases process throughput.[7]
-
Reaction Execution:
-
Circulate the reaction mixture from a stirred reservoir through the packed enzyme bed.
-
Maintain the optimal temperature for the enzyme (e.g., 40-60°C).
-
Monitor the reaction progress by taking periodic samples and analyzing them by chiral HPLC or GC.
-
Stop the reaction when the target conversion is reached (typically around 50-60% to ensure high ee for both the product and the unreacted starting material).[7]
-
-
Work-up and Purification:
-
Drain the reaction mixture from the reactor system.
-
The unreacted (R)-ester and the acetylated (S)-amino acid derivative can be separated by fractional distillation.
-
The desired free (S)-β³-amino acid can be obtained by subsequent hydrolysis of the acetylated product.
-
-
Enzyme Recycling: The immobilized enzyme can be washed with the acylating agent and reused for multiple batches.[7]
Protocol 2: Large-Scale Purification by Crystallization
-
Solvent Selection: Identify a suitable solvent system where the β³-amino acid has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Dissolution: Dissolve the crude β³-amino acid in the chosen solvent at an elevated temperature. The solution may be treated with activated carbon to remove colored impurities.
-
Crystallization:
-
Cool the solution slowly and in a controlled manner to induce crystallization. The cooling rate can significantly impact crystal size and purity.
-
Seeding the solution with a small amount of pure product crystals can help control the crystallization process and improve crystal morphology.[6]
-
In some cases, crystallization can be induced by pH adjustment (neutralization crystallization) or by adding an anti-solvent.[6]
-
-
Isolation and Drying:
-
The crystals are isolated by filtration or centrifugation.
-
The isolated crystals are washed with a small amount of cold solvent to remove residual mother liquor.
-
The pure product is then dried under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: General workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gea.com [gea.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. mdpi.com [mdpi.com]
Avoiding racemization during the synthesis of β-amino acid derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate racemization during the synthesis of β-amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-amino acid synthesis, and why is it a critical issue?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In drug development and peptide synthesis, maintaining the specific stereochemistry of a chiral molecule like a β-amino acid is crucial because biological systems are highly stereospecific. The therapeutic activity of a peptide is often dependent on a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological properties, or even toxic side effects.[1][2]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling reactions?
A2: Racemization during the activation of the amino acid's carboxyl group for coupling primarily occurs through two base-catalyzed pathways[3][4][5]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either face, leading to a mixture of L- and D-diastereomers.[5]
-
Direct Enolization (or Direct α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, which forms an achiral enolate intermediate. Subsequent reaction leads to a racemic mixture. This mechanism is less common but can be significant under strongly basic conditions.[4][5]
Q3: Are certain β-amino acids more prone to racemization than others?
A3: Yes. While any chiral amino acid can racemize under certain conditions, some are notoriously susceptible. In peptide synthesis, residues like Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[5][6][7] The specific structure of the β-amino acid and its protecting groups can also significantly influence its tendency to racemize.
Q4: How do the various components of a coupling reaction influence the degree of racemization?
A4: Several factors in the coupling reaction have a significant impact on racemization levels:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimides (e.g., DCC, DIC) can cause significant racemization if used alone.[8][9] Onium salts like HBTU, HATU, and PyBOP are designed to be "low-racemization" reagents as they rapidly form active esters.[4][5]
-
Additives: When using carbodiimides, the addition of nucleophilic additives is essential to suppress racemization.[3] These additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), react with the highly reactive carbodiimide intermediate to form a more stable active ester that is less prone to racemization.[5][9] HOAt and Oxyma are generally more effective than HOBt.[3][5]
-
Base: The strength and steric hindrance of the base used are crucial.[3][5] Strong, non-hindered bases can accelerate the abstraction of the alpha-proton, increasing racemization.[5] Weaker or sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over N,N-diisopropylethylamine (DIPEA).[4][5]
-
Solvent: The polarity of the solvent can affect racemization rates. Polar solvents may stabilize the charged intermediates that lead to racemization.[10][11] Solvent choice is often a balance between ensuring reagent solubility and minimizing side reactions.[11]
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including racemization.[10] For sensitive couplings, performing the reaction at lower temperatures (e.g., 0°C) is advisable to minimize epimerization.[10][12]
Q5: How can I accurately determine the percentage of racemization in my sample?
A5: Accurate quantification is essential for optimizing reaction conditions. The most common method involves derivatizing the amino acid hydrolysate of the final peptide with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and its variants are the gold standard for this analysis, typically using reverse-phase HPLC.[5][13]
Troubleshooting Guide: High Racemization Levels
Issue: You have detected a high percentage of the undesired D-diastereomer in your final β-amino acid derivative product.
This workflow will guide you through diagnosing and resolving the issue.
Data Presentation: Impact of Coupling Systems on Racemization
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling systems with racemization-prone amino acids.
Table 1: Effect of Coupling Reagent and Additive on Racemization of Fmoc-L-His(Trt)-OH
| Entry | Coupling Reagent | Additive | Base | % D-Product (Racemization) | Reference |
|---|---|---|---|---|---|
| 1 | DIC | Oxyma | - | 1.8% | [14] |
| 2 | HATU | - | NMM | 3.5% | [14] |
| 3 | HBTU | - | DIPEA | 7.9% | [14] |
| 4 | PyBop | - | DIPEA | 10.9% | [14] |
| 5 | DIC | HOBt | DIPEA | 13.9% |[14] |
Table 2: Effect of Coupling Reagent and Additive on Racemization of Fmoc-L-Cys(Trt)-OH
| Entry | Coupling Reagent | Additive | Base | % D-Product (Racemization) | Reference |
|---|---|---|---|---|---|
| 1 | DIC | Oxyma | - | < 0.5% (Not Detected) | [14] |
| 2 | HATU | - | NMM | 1.0% | [14] |
| 3 | DIC | HOBt | DIPEA | 2.1% | [14] |
| 4 | HBTU | - | DIPEA | 2.4% | [14] |
| 5 | PyBop | - | DIPEA | 2.5% |[14] |
Note: Data is representative and compiled from studies on α-amino acids, which share the same racemization mechanisms. The trends are directly applicable to β-amino acid derivatives.[7][14]
Key Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma
This protocol is designed for coupling a sensitive N-protected β-amino acid to an amine component (e.g., a resin-bound peptide) while minimizing racemization.
Materials and Reagents:
-
N-protected β-amino acid (e.g., Fmoc-β-Phe-OH)
-
Amine component (e.g., H-Leu-Resin)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected β-amino acid (1.5 equivalents relative to the amine) and Oxyma (1.5 equivalents) in DMF.
-
Add the amine component (1.0 equivalent) to the vessel. If it is a resin, ensure it has been pre-swelled in DMF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.5 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis). The reaction is typically complete within 2-4 hours.
-
Upon completion, proceed with the standard work-up or washing protocol to remove excess reagents and byproducts. For solid-phase synthesis, this involves filtering the resin and washing sequentially with DMF, DCM, and methanol.
Protocol 2: Quantification of Racemization via HPLC after L-FDAA Derivatization
This protocol details the acid hydrolysis of a peptide followed by derivatization with Marfey's reagent (L-FDAA) for chiral analysis.[5]
Materials and Reagents:
-
Peptide sample (~1 mg)
-
6 M Hydrochloric Acid (HCl)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
1% (w/v) L-FDAA (Marfey's reagent) in acetone
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
Procedure:
Part A: Acid Hydrolysis
-
Place the peptide sample into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.
Part B: Derivatization
-
Redissolve the dried amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of 1 M NaHCO₃.
-
Add 100 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour, vortexing occasionally.
-
Cool the reaction to room temperature and quench by adding 50 µL of 1 M HCl.
-
Evaporate the sample to dryness.
Part C: HPLC Analysis
-
Redissolve the derivatized sample in 500 µL of 50:50 ACN/Water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute using a linear gradient, for example:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10% to 60% B over 50 minutes.
-
-
Monitor the elution at 340 nm. The L-D diastereomer will typically elute before the L-L diastereomer.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(L-D) / (Area(L-D) + Area(L-L))] * 100.
Mechanistic Diagrams
References
- 1. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Wittig-Type Olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Wittig-type olefination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Wittig reaction is giving a low yield or no product at all. What are the potential causes and how can I fix it?
A: Low or no yield in a Wittig reaction can stem from several factors, primarily related to the ylide formation and the reactivity of your substrates.
-
Ineffective Ylide Formation: The phosphorus ylide may not be forming efficiently. This can be due to an insufficiently strong base, the presence of moisture, or poor quality of the phosphonium salt.[1]
-
Solution:
-
Base Selection: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are typically required.[2][3][4][5] For stabilized ylides, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may suffice.[6]
-
Anhydrous Conditions: Wittig reagents are sensitive to water and air.[6][7] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Phosphonium Salt Quality: Use a high-purity phosphonium salt. Impurities can interfere with ylide formation.
-
-
-
Poor Substrate Reactivity:
-
Sterically Hindered Ketones: Ketones, especially those that are sterically hindered, are less reactive than aldehydes and may give poor yields, particularly with stabilized ylides.[6][8]
-
Unstable Aldehydes: Aldehydes can be prone to oxidation, polymerization, or decomposition.[6][8]
-
Solution: Use freshly distilled or purified aldehyde. Alternatively, consider forming the aldehyde in-situ from the corresponding alcohol immediately before the Wittig reaction.[8]
-
-
-
Side Reactions: The ylide is a strong base and can participate in side reactions if other acidic protons are present in the starting materials.[1]
-
Solution: Protect acidic functional groups (e.g., phenols) before performing the Wittig reaction.[13]
-
Issue 2: Poor E/Z Stereoselectivity
Q: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is primarily dependent on the stability of the phosphorus ylide.
-
Non-stabilized Ylides: Ylides bearing alkyl or aryl groups (non-stabilized or semi-stabilized) generally lead to the formation of the (Z)-alkene.[3][14] This is because the reaction is under kinetic control, and the formation of the syn-oxaphosphetane intermediate is rapid and irreversible.[15][16]
-
To favor the (Z)-alkene: Use a non-stabilized ylide in an aprotic, salt-free solvent system.
-
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and react under thermodynamic control, predominantly forming the (E)-alkene.[3][14][16] The initial cycloaddition is reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate.[4][17]
-
To favor the (E)-alkene: Use a stabilized ylide. The reaction can be heated to ensure thermodynamic equilibrium is reached.
-
-
Schlosser Modification for (E)-Alkene with Non-stabilized Ylides: It is possible to obtain the (E)-alkene from non-stabilized ylides using the Schlosser modification. This involves using a strong base like phenyllithium at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene.[8][18]
Issue 3: Difficulty in Product Purification
Q: I am having trouble separating my alkene product from the triphenylphosphine oxide byproduct. What are the best methods for purification?
A: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its often-crystalline nature and similar polarity to many alkene products.[9]
-
Crystallization: If the alkene product is a solid, recrystallization can be an effective method. TPPO is often more soluble in solvents like propanol than the desired alkene.[19]
-
Column Chromatography: This is a very common method for separating the alkene from TPPO. A silica gel column with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) is typically used.[20][21]
-
Aqueous Extraction (for HWE reactions): A significant advantage of the Horner-Wadsworth-Emmons (HWE) reaction is that its byproduct, a phosphate ester, is water-soluble and can be easily removed by aqueous extraction.[9][10][11]
-
Precipitation of TPPO: In some cases, dissolving the crude reaction mixture in a solvent mixture like 25% diethyl ether in hexanes can cause the TPPO to precipitate, allowing for its removal by filtration.[20]
Frequently Asked Questions (FAQs)
Q1: What is the driving force of the Wittig reaction?
A1: The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[2][14]
Q2: What is the difference between a stabilized and a non-stabilized ylide?
A2: The stability of a phosphorus ylide is determined by the substituents on the carbanionic carbon.
-
Stabilized ylides have electron-withdrawing groups (e.g., -CO₂R, -COR) that can delocalize the negative charge, making the ylide more stable and less reactive.[5][14][22] They typically lead to (E)-alkenes.[3][14][16]
-
Non-stabilized ylides have alkyl or aryl groups that do not significantly stabilize the negative charge. These ylides are more reactive and generally produce (Z)-alkenes.[3][14][16]
Q3: What are the typical solvents used for the Wittig reaction?
A3: Common solvents for the Wittig reaction are aprotic and anhydrous, such as tetrahydrofuran (THF) and diethyl ether.[2] The choice of solvent can sometimes influence the E/Z selectivity.
Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A4: The HWE reaction is often preferred in the following situations:
-
To reliably synthesize (E)-alkenes.[10]
-
To simplify product purification, as the phosphate byproduct is water-soluble.[9][10][11]
Q5: How is the Wittig reagent prepared?
A5: The Wittig reagent (phosphorus ylide) is typically prepared in a two-step process:
-
Formation of a phosphonium salt: Triphenylphosphine reacts with an alkyl halide via an SN2 reaction. Primary alkyl halides are preferred as secondary halides are less efficient.[3][6][7]
-
Deprotonation: The phosphonium salt is then deprotonated with a strong base to form the ylide.[3][6][7]
Data Presentation
Table 1: Effect of Ylide Type on Stereoselectivity
| Ylide Type | Substituent (R) | Typical Stereoselectivity | Controlling Factor |
| Non-stabilized | Alkyl, Aryl | (Z)-alkene | Kinetic Control[4][16] |
| Stabilized | -CO₂R, -COR, -CN | (E)-alkene | Thermodynamic Control[4][17] |
Table 2: Common Bases for Ylide Generation
| Ylide Type | Base | Typical Solvent |
| Non-stabilized | n-Butyllithium (n-BuLi) | THF, Diethyl ether |
| Sodium Hydride (NaH) | THF, DMF | |
| Sodium Amide (NaNH₂) | THF | |
| Potassium tert-butoxide (KOtBu) | THF | |
| Stabilized | Sodium Hydroxide (NaOH) | Dichloromethane/Water |
| Sodium Methoxide (NaOMe) | Methanol | |
| Potassium Carbonate (K₂CO₃) | DMF |
Experimental Protocols
General Protocol for a Wittig Reaction with a Non-Stabilized Ylide:
-
Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine in an anhydrous solvent (e.g., toluene). Add the primary alkyl halide and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates. Isolate the salt by filtration and dry under vacuum.
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere. Cool the suspension to 0 °C or -78 °C. Add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise. A color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir for 30-60 minutes.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: General experimental workflow for the Wittig reaction.
Caption: Troubleshooting decision tree for low Wittig reaction yields.
Caption: Factors influencing E/Z stereoselectivity in Wittig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. benchchem.com [benchchem.com]
- 18. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. sciepub.com [sciepub.com]
- 22. total-synthesis.com [total-synthesis.com]
Technical Support Center: Strategies to Minimize Byproducts in Peptide Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of byproducts during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Racemization and Epimerization
Q1: My crude peptide analysis shows a diastereomeric impurity, often as a closely eluting peak next to my main product. What is the likely cause and how can I prevent it?
A1: This is a classic sign of racemization or epimerization, the loss of stereochemical integrity at the alpha-carbon of an amino acid residue during coupling.[1] This results in the formation of a diastereomer of the desired peptide.[1]
Primary Causes:
-
Oxazolone Formation: The most common mechanism involves the formation of a planar oxazolone intermediate when the carboxylic acid of the N-protected amino acid is activated. This planar structure allows for the loss of stereochemistry.[2]
-
Direct Enolization: A strong base can abstract the alpha-proton of the activated amino acid, leading to a planar enolate intermediate, which also results in racemization.[2]
Susceptible Amino Acids: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3]
Prevention Strategies:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known to suppress racemization. Combinations like DIC/OxymaPure® are effective. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) form active esters that are less prone to oxazolone formation.[1][4] HOAt is also a highly effective additive for suppressing racemization.[3]
-
Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[5]
-
Reaction Temperature: Lowering the reaction temperature to 0°C can significantly reduce the rate of racemization.[2]
-
Solvent Choice: In some cases, using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), can reduce epimerization compared to pure DMF.[1]
Q2: I am observing significant racemization specifically with Cysteine and Histidine residues. What specific actions can I take?
A2: Cysteine and Histidine are known to be highly susceptible to racemization.[3] Here are targeted strategies:
-
For Cysteine: The combination of DIC with an additive like HOBt, HOAt, or Oxyma Pure is a preferred method for coupling Fmoc-Cys(Trt)-OH to minimize racemization.[6]
-
For Histidine: Protecting the pi-imidazole nitrogen in the histidine side-chain with a methoxybenzyl group can greatly reduce racemization.[3] When coupling Histidine, lowering the microwave coupling temperature from 80°C to 50°C has been shown to limit racemization.[5]
Aspartimide Formation
Q3: My peptide contains an Asp-Gly or Asp-Ser sequence, and I am seeing a mass-neutral impurity that is difficult to separate. What is this byproduct and how can I avoid it?
A3: This impurity is likely due to aspartimide formation. The peptide backbone nitrogen attacks the side-chain ester of the aspartic acid residue, forming a succinimide ring. This is common during Fmoc deprotection with piperidine.[7] This can then lead to the formation of both α- and β-peptides.
Prevention Strategies:
-
Modified Deprotection Conditions: Adding HOBt (0.1 M) to the piperidine deprotection solution can significantly reduce aspartimide formation.[3][7] Alternatively, using a weaker base like piperazine for Fmoc removal can also suppress this side reaction.[7]
-
Backbone Protection: Using a protecting group on the preceding amino acid's backbone amide, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can sterically hinder the side reaction.[3]
-
Bulky Side-Chain Protecting Groups: Increasing the steric bulk of the Asp side-chain protecting group can block the formation of the succinimide ring.[7]
-
Cyanosulfurylides: A novel approach involves using cyanosulfurylides to mask the carboxylic acid of the aspartic acid side chain with a stable C-C bond, which completely suppresses aspartimide formation.[8][9]
Aggregation
Q4: My peptide synthesis is failing, with the resin shrinking and coupling reactions appearing incomplete. What is happening and what can I do?
A4: These are common signs of peptide aggregation, where peptide chains associate with each other through hydrogen bonding, leading to poor solvation and accessibility for reagents.[3][10] This is particularly common in hydrophobic sequences.
Troubleshooting and Prevention:
-
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use solvent mixtures like DMF/DCM/NMP. The addition of chaotropic salts such as LiCl can also disrupt aggregation.[10]
-
Elevated Temperature and Microwave: Increasing the coupling temperature or using microwave irradiation can help break up aggregates and improve reaction efficiency.[10]
-
Pseudoproline Dipeptides: For sequences containing Serine or Threonine, introducing a pseudoproline dipeptide creates a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. The native residue is regenerated during the final cleavage.[1][10]
-
Backbone Protection (Hmb/Dmb): Incorporating Hmb or Dmb protecting groups on the backbone amide of an amino acid can prevent hydrogen bonding and subsequent aggregation.
Quantitative Data on Byproduct Formation
Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | 95.2 | [11] |
| HBTU | 92.8 | [11] |
| COMU | 94.5 | [11] |
| PyBOP | 91.7 | [11] |
| DIC/Oxyma | 93.6 | [11] |
| DIC/HOBt | 90.4 | [11] |
Data from the synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)
Table 2: Comparison of Racemization Levels with Different Coupling Reagents and Additives
| Coupling Reagent/Additive | Model Peptide/Amino Acid | Base | % D-Isomer (Racemization) | Reference |
| BOP | Z-Gly-Phe + H-Val-OMe | NMM | 1.2 | [12] |
| PyBOP | Z-Gly-Phe + H-Val-OMe | NMM | 0.8 | [12] |
| HBTU | Z-Gly-Phe + H-Val-OMe | NMM | 0.6 | [12] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | [13] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8 | [13] |
| TDBTU | Peptide Fragments | Not Specified | < PyBOP, HBTU, HATU | [13] |
Table 3: Performance of Coupling Additives OxymaPure vs. HOBt
| Performance Metric | OxymaPure | HOBt | Reference |
| Coupling Efficiency | Higher, especially for challenging sequences | Lower | [4] |
| Racemization Suppression | Superior, comparable to or better than HOAt | Good, but generally less effective than OxymaPure | [4] |
| Yield | Generally higher | Generally lower | [4] |
| Safety | Non-explosive | Potential explosive properties | [4] |
Experimental Protocols
Protocol 1: Standard Low-Epimerization Coupling using DIC/Oxyma
This protocol is designed to minimize epimerization during the coupling of a chiral Fmoc-amino acid.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
Resin-bound peptide with a free N-terminal amine (1 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (3 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.[1]
-
Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.).[1]
-
Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[1]
Protocol 2: Incorporation of Pseudoproline Dipeptides to Minimize Aggregation
This protocol describes the manual coupling of a pseudoproline dipeptide to mitigate aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.)
-
Coupling reagent (e.g., HATU) (3 eq.)
-
Base (e.g., DIPEA) (6 eq.)
-
DMF or NMP
Procedure:
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.[10]
-
Activation: Add the base to the activation mixture and vortex briefly.[10]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[10]
-
Reaction: Allow the coupling to proceed for 1-2 hours.
-
Monitoring: Perform a test to confirm the completion of the coupling (e.g., Kaiser test).[10]
-
Washing: Wash the resin thoroughly with DMF or NMP and proceed with the synthesis of the next amino acid.
Protocol 3: Minimizing Aspartimide Formation during Fmoc Deprotection
This protocol modifies the standard Fmoc deprotection step to suppress aspartimide formation.
Materials:
-
Peptide-resin containing an Asp residue
-
20% Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt)
-
DMF
Procedure:
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Add the modified deprotection solution to the peptide-resin.
-
Reaction: Allow the deprotection reaction to proceed for the standard time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine, HOBt, and cleaved Fmoc group before proceeding to the next coupling step.
Visualized Workflows and Signaling Pathways
Caption: Troubleshooting workflow for identifying and addressing common byproducts.
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: Key steps in an SPPS cycle with integrated byproduct minimization strategies.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Enhancing the stability of Methyl (R)-N-Boc-3-aminobutyrate during storage
This technical support guide provides essential information for researchers, scientists, and drug development professionals on enhancing the stability of Methyl (R)-N-Boc-3-aminobutyrate during storage. It includes troubleshooting advice, frequently asked questions, and recommended protocols to ensure the integrity of the compound throughout its lifecycle in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C.[1] For extended storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.[2] The compound should be stored in a tightly sealed container to minimize exposure to atmospheric moisture.[3]
Q2: I noticed the formation of crystals in my liquid sample of this compound after storage in the refrigerator. Is the product degraded?
A2: Not necessarily. The formation of crystals upon refrigeration is more likely due to the compound's solubility at lower temperatures and does not inherently indicate chemical degradation. Before use, it is crucial to allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis.[2] Once at room temperature, gently agitate the sample to see if the crystals redissolve. If they do, the product quality is likely unaffected. Purity can be confirmed using a suitable analytical method like HPLC.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are associated with the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions, elevated temperatures, and moisture.[3][4] The primary risks during long-term storage are hydrolysis of the Boc group or the methyl ester, and thermal decomposition.[3]
Q4: Can I store this compound at room temperature for short periods?
A4: While some suppliers may suggest room temperature storage for solids, cold storage (2-8°C) is recommended to maximize shelf life.[2] For short-term use, such as during the course of an experiment, maintaining the compound at room temperature is generally acceptable. However, for any period longer than a few hours, refrigeration is advised to prevent potential degradation.
Q5: How should I handle the compound to minimize degradation?
A5: To maintain the integrity of this compound, always allow the container to reach room temperature before opening to prevent moisture condensation.[2] Use clean, dry spatulas and weighing instruments. Work quickly when handling the compound and securely reseal the container immediately after use.[2] Never return unused material to the original container.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Appearance (e.g., discoloration, clumping) | Exposure to moisture or air, leading to hydrolysis or other reactions. | Confirm storage conditions. If the compound appears compromised, verify its purity using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent Experimental Results | Partial degradation of the starting material, leading to lower yields or unexpected side products. | Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and frequent opening of the main container.[5] Always use a fresh aliquot for critical experiments. Confirm the purity of the stored compound. |
| Low Yield in Reactions Involving Deprotection | The Boc group may have been prematurely cleaved during storage due to exposure to acidic contaminants or conditions. | Ensure all storage containers and handling equipment are free from acidic residues. Store in a neutral environment. |
Stability Data and Storage Recommendations
To illustrate the importance of proper storage, the following table presents representative stability data for a Boc-protected amino acid ester under different conditions.
| Condition | Time | Purity (%) | Major Degradant (%) |
| 2-8°C, Inert Atmosphere, Sealed | 0 Months | 99.5 | <0.1 |
| 6 Months | 99.4 | <0.1 | |
| 12 Months | 99.2 | 0.2 | |
| 25°C, 60% Relative Humidity | 0 Months | 99.5 | <0.1 |
| 1 Month | 98.0 | 1.5 (Hydrolysis Product) | |
| 3 Months | 96.2 | 3.1 (Hydrolysis Product) | |
| 40°C, 75% Relative Humidity | 0 Months | 99.5 | <0.1 |
| 1 Month | 92.1 | 6.8 (Hydrolysis & Thermal Degradants) |
Note: This data is illustrative and based on typical stability profiles for Boc-protected amino acid esters. Actual results may vary.
Experimental Protocols
A stability-indicating method is crucial for accurately assessing the purity of this compound and detecting any degradation products.
Protocol: Stability-Indicating HPLC Method
-
Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies: To generate potential degradation products and demonstrate method specificity, subject the compound to stress conditions:
-
Acid Hydrolysis: Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.
Visualizations
Caption: Primary degradation pathways for this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Protected Amino Acids in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with protected amino acids in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protected amino acid not dissolving in a commonly used organic solvent like DMF or DCM?
A1: Several factors can contribute to poor solubility of protected amino acids. The primary reasons include:
-
Amino Acid Side Chain Properties: The polarity, size, and hydrophobicity of the amino acid side chain significantly influence its solubility.[1] Amino acids with large, nonpolar, or bulky side chains tend to be less soluble in polar aprotic solvents.[1]
-
Protecting Group Influence: The protecting group itself can affect solubility. For instance, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in DMF and NMP, while their trityl (Trt) protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, show comparable solubility to other Fmoc-protected amino acids.[2]
-
Intermolecular Interactions: Aggregation of protecting groups, such as the Fmoc group, is a common cause of poor solubility.[3] Additionally, for amino acids like cysteine, the free sulfhydryl group can lead to the formation of intermolecular disulfide bonds, resulting in oligomerization and reduced solubility.[3]
-
Solvent Quality: The purity of the solvent is crucial. For example, DMF can degrade over time to form dimethylamine, which can impact solubility and reactivity.[3][4]
Q2: Is there a comprehensive table of solubility data for all protected amino acids in various organic solvents?
Q3: Can I use heat to improve the solubility of my protected amino acid?
A3: Yes, gentle warming can be an effective method to increase the solubility of sparingly soluble protected amino acids.[3] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the compound.[1] It is advisable to first test the effect of heat on a small scale and monitor for any changes in color or purity. Gentle heating to around 37°C is often sufficient.[3]
Q4: What are some alternative solvents or solvent mixtures I can try if my protected amino acid is insoluble in standard solvents?
A4: If a protected amino acid is insoluble in common solvents like DMF or DCM, several alternatives can be explored:
-
Stronger Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) has a higher solvating power than DMF, especially for hydrophobic peptides.[3] Dimethyl sulfoxide (DMSO) is another powerful solvent for many protected amino acids.[1][3]
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent.[1] A commonly used "Magic Mixture" consists of DCM, DMF, and NMP in a 1:1:1 ratio.[1] For particularly challenging sequences, this mixture can be supplemented with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.[3][5]
-
Fluorinated Alcohols: Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) have been found to be very effective for dissolving sparingly-soluble protected peptides.[6]
Q5: My protected amino acid precipitates out of solution during the coupling reaction. What could be the cause and how can I resolve it?
A5: Precipitation during a coupling reaction can be due to on-resin aggregation of the growing peptide chain, especially with hydrophobic residues.[3] This aggregation can hinder reagent access and lead to incomplete reactions. To address this, you can try the following:
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can disrupt the hydrogen bonds that contribute to aggregation.[3]
-
Alternative Solvents: For hydrophobic peptides, switching to a more powerful solvent like NMP can help alleviate aggregation.[3]
Troubleshooting Guides
Issue 1: Protected Amino Acid Does Not Dissolve in the Primary Solvent
This guide provides a step-by-step approach to address the poor solubility of a protected amino acid.
Caption: A stepwise workflow for troubleshooting the dissolution of protected amino acids.
Data Presentation
Table 1: Qualitative Solubility of Protected Amino Acids in Common Organic Solvents
This table provides a general guideline for the solubility of different classes of protected amino acids. Actual solubility can vary.
| Amino Acid Class (by Side Chain) | Protecting Group | DMF | DCM | NMP | DMSO |
| Nonpolar, Aliphatic | Fmoc, Boc, Cbz | Generally Soluble | Generally Soluble | Generally Soluble | Soluble |
| Aromatic | Fmoc, Boc, Cbz | Variable | Variable | Soluble | Soluble |
| Polar, Uncharged | Fmoc, Boc, Cbz | Variable | Sparingly Soluble | Soluble | Soluble |
| Acidic | Fmoc, Boc, Cbz | Sparingly Soluble | Insoluble | Soluble | Soluble |
| Basic | Fmoc, Boc, Cbz | Sparingly Soluble | Insoluble | Soluble | Soluble |
Table 2: Semi-Quantitative Solubility Data for Select Protected Amino Acids
This table summarizes available semi-quantitative solubility data. It is important to note that these values are approximate and can be influenced by experimental conditions.
| Compound | Solvent | Solubility | Conditions |
| Fmoc-D-Trp(Boc)-OH | DMF | Clearly soluble (1 mmole in 2 ml) | Not specified |
| Fmoc-D-Trp-OH | DMSO | ≥100 mg/mL | Not specified |
| N-Cbz-L-Cysteine | DMSO | Typically soluble (e.g., 10 mM) | Not specified |
| Fmoc-Thr(tBu)-OH | DMF | "clearly soluble" (~250 mM) | Based on 1 mmole in 2 mL |
| Fmoc-Thr-OH | DMSO | 100 mg/mL | Ultrasonic assistance required |
Experimental Protocols
Protocol 1: Standard Dissolution of a Protected Amino Acid
This protocol outlines the basic steps for dissolving a protected amino acid in a single organic solvent.
-
Weigh the desired amount of the protected amino acid into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free organic solvent (e.g., DMF).
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, proceed to Protocol 2 or 3.
Protocol 2: Dissolution using Sonication
This protocol describes the use of sonication to aid in the dissolution of a sparingly soluble protected amino acid.
-
Follow steps 1 and 2 from Protocol 1.
-
Place the vial in an ultrasonic bath.
-
Sonicate the suspension for 5-10 minute intervals.[3]
-
Visually inspect the solution for complete dissolution.
-
If the compound is still not fully dissolved, consider gentle warming (Protocol 3) or using a co-solvent (Protocol 4).
Caption: Workflow for using sonication to dissolve protected amino acids.
Protocol 3: Dissolution using Gentle Warming
This protocol details the use of gentle heat to improve solubility.
-
Follow steps 1 and 2 from Protocol 1.
-
Place the vial in a water bath pre-heated to approximately 37°C.[3]
-
Agitate the vial intermittently while it is being warmed.
-
Monitor the dissolution closely. Avoid prolonged heating to prevent potential degradation.
-
Once dissolved, allow the solution to cool to room temperature before use.
Protocol 4: Using a Co-Solvent System ("Magic Mixture")
This protocol describes the preparation and use of a co-solvent system for highly insoluble protected amino acids.
-
Prepare the "Magic Mixture" by combining Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 (v/v/v) ratio.[1]
-
Weigh the desired amount of the protected amino acid into a clean, dry vial.
-
Add the "Magic Mixture" to the vial.
-
Vortex and/or sonicate (Protocol 2) as needed to achieve complete dissolution.
-
For extremely difficult cases, the "Magic Mixture" can be supplemented with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.[3][5]
Protocol 5: Gravimetric Determination of Solubility
This protocol provides a method for experimentally determining the solubility of a protected amino acid in a specific solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of the protected amino acid to a known volume of the desired organic solvent in a vial.
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Isolation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter (0.22 µm or 0.45 µm) into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = [(Mass of dish with solute) - (Mass of empty dish)] / (Volume of filtered solution) * 100
-
-
Caption: A flowchart illustrating the key steps of the gravimetric method for solubility determination.
References
Validation & Comparative
A Comparative Guide to HPLC and Other Analytical Methods for Purity Validation of Methyl (R)-N-Boc-3-aminobutyrate
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Methyl (R)-N-Boc-3-aminobutyrate, a valuable chiral building block, requires rigorous analytical characterization to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like N-Boc protected amino acid esters. Both reversed-phase and chiral chromatography are employed to determine chemical and enantiomeric purity, respectively.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is the primary method for quantifying the purity of this compound and identifying process-related impurities.[1] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Potential Impurities:
Based on the common synthetic routes for N-Boc-β-amino acid methyl esters, potential impurities may include:
-
(R)-3-Aminobutyric acid: The unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents from the amine protection step.
-
Methyl (R)-3-aminobutyrate: The deprotected product.
-
N,N-di-Boc-(R)-3-aminobutyric acid methyl ester: A potential side product from over-protection.
-
Enantiomeric impurity: Methyl (S)-N-Boc-3-aminobutyrate.
-
Residual solvents: From the reaction and purification steps.
Chiral HPLC for Enantiomeric Purity
Controlling the stereochemistry of chiral intermediates is paramount in pharmaceutical synthesis. Chiral HPLC is employed to separate and quantify the desired (R)-enantiomer from its undesired (S)-enantiomer. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) like CHIROBIOTIC T and R have shown excellent performance for the separation of N-Boc amino acids.[2] Polysaccharide-based CSPs, such as Chiralpak IA and IC, are also widely used.[3]
Experimental Protocols
Proposed RP-HPLC Method for Chemical Purity
This protocol is a starting point based on methods for similar N-Boc protected amino acid esters.[1][4]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B |
Proposed Chiral HPLC Method for Enantiomeric Purity
This protocol is based on general methods for N-Boc amino acids and may require optimization.[2][3]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol/Water/Trifluoroacetic acid (e.g., 80:20:0.1, v/v/v) - Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in the mobile phase |
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparison of Analytical Techniques
While HPLC is the workhorse for purity determination, other techniques provide complementary information.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| RP-HPLC | Separation based on polarity. | High resolution, quantitative accuracy, robust.[1] | Requires a chromophore for UV detection. | Primary method for chemical purity and impurity profiling. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Direct determination of enantiomeric excess. | Can be method development intensive. | Essential for confirming stereochemical integrity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, can quantify without a reference standard (qNMR).[1] | Lower sensitivity for trace impurities compared to HPLC. | Confirms the chemical structure and can be used for purity assessment against a known standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis of mass spectrometry. | High sensitivity and specificity, allows for the identification of unknown impurities by mass. | More complex and expensive instrumentation.[1] | Powerful tool for identifying and characterizing unknown process-related impurities and degradation products. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Excellent for analyzing residual solvents. | Not suitable for non-volatile compounds like the target molecule. | Used to quantify residual solvents from the synthesis. |
Data Presentation: Representative HPLC Data
The following tables present hypothetical, yet representative, data for the HPLC analysis of this compound based on the analysis of similar compounds.
Table 1: RP-HPLC Purity Analysis (Hypothetical Data)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | (R)-3-Aminobutyric acid |
| 2 | 12.8 | 99.5 | This compound |
| 3 | 15.2 | 0.3 | Unknown Impurity |
Table 2: Chiral HPLC Enantiomeric Purity Analysis (Hypothetical Data)
| Peak | Retention Time (min) | Area (%) | Enantiomer |
| 1 | 8.2 | 0.1 | (S)-enantiomer |
| 2 | 9.5 | 99.9 | (R)-enantiomer |
Alternative Analytical Techniques: Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of this compound and a known amount of a suitable internal standard (e.g., dimethyl sulfone) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum to calculate the purity. Assign all peaks in the ¹H and ¹³C spectra to confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of trace impurities.
Protocol:
-
LC Method: Utilize the same RP-HPLC method as described above.
-
MS Detection: Connect the HPLC eluent to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Analysis: Extract the mass-to-charge ratio (m/z) for the parent ion of this compound ([M+H]⁺, [M+Na]⁺) and any observed impurities. Use fragmentation data (MS/MS) to aid in the structural elucidation of unknown peaks.
Logical Relationship of Analytical Methods
Caption: Interrelation of Analytical Techniques.
By employing a combination of these analytical techniques, researchers and drug development professionals can confidently assess the purity, identity, and stereochemical integrity of this compound, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products.
References
Comparative analysis of different synthetic routes to β3-amino acids
A Comparative Guide to the Synthetic Routes of β3-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
β3-amino acids are crucial building blocks in medicinal chemistry and drug development, primarily due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The synthesis of enantiomerically pure β3-amino acids is, therefore, a topic of significant interest. This guide provides a comparative analysis of the most prominent synthetic routes to these valuable compounds, supported by quantitative data and detailed experimental protocols.
Overview of Synthetic Strategies
The synthesis of β3-amino acids can be broadly categorized into four main strategies:
-
Arndt-Eistert Homologation: A classical method for the one-carbon extension of α-amino acids.
-
Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
-
Asymmetric Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound.
-
Asymmetric Hydrogenation: The reduction of a prochiral enamine or β-amino acrylate.
Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, scalability, stereoselectivity, and the use of hazardous reagents. The choice of a particular route often depends on the desired substitution pattern of the target β3-amino acid and the availability of starting materials.
Logical Flow of Synthetic Approaches
The following diagram illustrates the general workflow for synthesizing β3-amino acids, highlighting the key intermediates and transformations.
Caption: General workflow for the synthesis of β3-amino acids.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to β3-amino acids, providing a basis for objective comparison.
| Synthetic Route | Key Features | Typical Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (de%) |
| Arndt-Eistert Homologation | Stoichiometric, reliable for α-amino acid starting materials, uses hazardous diazomethane. | 60-90 | >99 (retention of configuration) | N/A |
| Asymmetric Conjugate Addition | Catalytic (organo- or metal-), broad substrate scope. | 70-98 | 85-99 | >95 |
| Asymmetric Mannich Reaction | Convergent (three-component), atom-economical. | 70-95 | 90-99 | >95 (syn or anti) |
| Asymmetric Hydrogenation | Highly efficient, requires specialized catalysts and equipment. | 90-99 | 90->99 | N/A |
Decision Guide for Route Selection
The choice of synthetic route depends on several factors. The following decision tree provides a simplified guide for selecting an appropriate method.
Caption: Decision tree for selecting a synthetic route to β3-amino acids.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Arndt-Eistert Homologation of N-Boc-L-phenylalanine
This protocol describes the one-carbon homologation of an α-amino acid to the corresponding β3-amino acid. The reaction proceeds with retention of stereochemistry.[1][2][3]
Materials:
-
N-Boc-L-phenylalanine
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Diazomethane (or trimethylsilyldiazomethane as a safer alternative)
-
Silver benzoate
-
Dioxane, Water, Diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). After 5 minutes, add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 30 minutes.
-
Formation of the Diazoketone: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add the diazomethane solution to the mixed anhydride solution at -15 °C until a persistent yellow color is observed. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wolff Rearrangement: Carefully quench any excess diazomethane with a few drops of acetic acid. Remove the solvent under reduced pressure. Dissolve the crude diazoketone in a mixture of dioxane and water (4:1). Add silver benzoate (0.1 eq) and heat the mixture to 80 °C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-β3-phenylalanine. Purify by column chromatography (silica gel, ethyl acetate/hexanes).
Asymmetric Conjugate Addition using a Thiourea Catalyst
This protocol details the enantioselective aza-Michael addition of an amine to an α,β-unsaturated ester, catalyzed by a chiral thiourea derivative.[4][5][6][7]
Materials:
-
α,β-Unsaturated ester (e.g., methyl crotonate)
-
Amine (e.g., aniline)
-
Chiral thiourea catalyst (e.g., a derivative of quinine)
-
Toluene
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 eq) in toluene, add the chiral thiourea catalyst (0.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Nucleophilic Addition: Add the amine (1.2 eq) to the reaction mixture. Stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired β3-amino ester.
Asymmetric Mannich Reaction Catalyzed by Proline
This protocol describes the direct asymmetric three-component Mannich reaction of an aldehyde, an amine, and a ketone, catalyzed by L-proline.[8][9][10]
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 eq), amine (1.1 eq), and L-proline (0.3 eq) in DMSO.
-
Addition of Ketone: Add the ketone (3.0 eq) to the mixture and stir at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the β-amino ketone.
Asymmetric Hydrogenation using a Rhodium-BINAP Catalyst
This protocol details the enantioselective hydrogenation of a β-amino acrylate using a chiral rhodium-BINAP complex.[11][12][13][14][15]
Materials:
-
β-Amino acrylate substrate
-
[Rh(COD)2]BF4
-
(R)-BINAP
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (0.01 eq) and (R)-BINAP (0.011 eq) in degassed methanol. Stir the solution for 30 minutes to form the active catalyst.
-
Hydrogenation: In a high-pressure reactor, dissolve the β-amino acrylate (1.0 eq) in degassed methanol. Add the catalyst solution to the reactor.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the enantiomerically enriched β3-amino acid ester.
References
- 1. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. | Semantic Scholar [semanticscholar.org]
- 10. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Reversed-Phase Liquid Chromatography Methods for the Quantification of Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated reversed-phase liquid chromatography (RPLC) methods for the quantification of aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The accurate determination of GABA is crucial in neuroscience research and for the quality control of pharmaceutical formulations. This document outlines the experimental protocols and performance data of several common RPLC methods, offering a comparative analysis to aid in method selection and implementation.
Comparison of Validated RPLC Methods
The following table summarizes the key performance characteristics of different RPLC methods for GABA analysis, employing various derivatization agents. Pre-column derivatization is essential for enhancing the retention of the highly polar GABA molecule on a non-polar stationary phase and for improving its detectability.
| Parameter | Benzoyl Chloride Method | o-Phthalaldehyde (OPA)/3-MPA Method | 2-Hydroxynaphthaldehyde (HN) Method | 2,4-Dinitrofluorodinitrobenzene (FDNB) Method |
| Linearity Range | Not explicitly stated | 0.2 - 0.9 µg/mL[1] | 40 - 600 µg/mL[1] | 0.2 - 5.0 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.998[1] | > 0.999[1] | 0.9954[2] |
| Limit of Detection (LOD) | 0.5 nmol/L[3] | 0.004 µg/mL[1] | 1 µg/mL[1] | Signal-to-noise ratio of 3:1[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.02 µg/mL[1] | 5 µg/mL[1] | Signal-to-noise ratio of 10:1[2] |
| Accuracy (Recovery) | Good component recovery | Not explicitly stated | Not explicitly stated | 99.46–100.38%[2] |
| Precision (RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.061%[2] |
| Detector | UV-Photodiode Array (210-400 nm)[3] | Fluorescence[1] | Not explicitly stated | UV (360 nm)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RPLC Method using Benzoyl Chloride Derivatization[3]
-
Derivatization: GABA is derivatized with benzoyl chloride to form N-benzoyl GABA.
-
Chromatographic System:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 0.025 M disodium hydrogen phosphate buffer and methanol (65:35, v/v), with the pH adjusted to 6.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Photodiode Array (PDA) detection in the range of 210 to 400 nm.
-
-
Analysis: The derivatized sample is injected into the HPLC system. The peak corresponding to N-benzoyl GABA elutes within 7 minutes.
RPLC Method using o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (MPA) Derivatization[1]
-
Derivatization: GABA is derivatized with a fresh solution of OPA and MPA. 500 μl of GABA solution is mixed with 100 μl of 25 mg/ml OPA in methanol, 375 μl of borate buffer (pH 9.9), and 25 μl of MPA. The mixture is then vortexed.[1]
-
Chromatographic System:
-
Column: C18 column.
-
Detector: Fluorescence detector.
-
-
Analysis: The derivatized sample is injected into the HPLC system for analysis. This method demonstrates high sensitivity but the GABA-OPA/MPA derivative is noted to be less stable.[1]
RPLC Method using 2-Hydroxynaphthaldehyde (HN) Derivatization[1][4]
-
Derivatization: GABA solutions are prepared in a 1:1 methanol:water mixture. 1 ml of the GABA solution is mixed with 0.6 ml of borate buffer (pH 8) and 1 ml of a 0.3% (w/v) HN solution in methanol. The mixture is heated at 80°C for 10 minutes in a water bath, then cooled and protected from light. The final volume is adjusted to 5 ml with methanol.[1]
-
Chromatographic System:
-
Analysis: The final solution is injected into the HPLC system.
RPLC Method using 2,4-Dinitrofluorodinitrobenzene (FDNB) Derivatization[2]
-
Derivatization: The sample is subjected to a pre-column derivatization with FDNB.
-
Chromatographic System:
-
Column: C18 column.
-
Mobile Phase: A gradient elution is used with two mobile phases. Mobile phase A is a 1:1 mixture of acetonitrile and water, and mobile phase B is a 0.02 mol/L phosphate buffer at pH 7.0. The gradient starts with 16% A and 84% B, linearly changing over 20 minutes.
-
Detector: UV detection at 360 nm.
-
-
Analysis: The derivatized sample is injected into the HPLC system. The FDNB derivative of GABA shows good stability for up to four weeks.[2]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an RPLC method for aminobutyric acid analysis.
Caption: Workflow for RPLC Method Validation.
Alternative Analytical Techniques
While RPLC is a widely used and robust technique, other methods are available for the quantification of GABA. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, often requiring derivatization to increase the volatility of GABA.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent specificity and sensitivity, capable of distinguishing between isomers of aminobutyric acid.[6]
-
Colorimetric Methods: Simpler and more rapid than chromatographic methods, making them suitable for large-scale screening, though they may lack the specificity of HPLC.[7]
-
Enzymatic Methods: These methods offer high specificity for GABA but may be more complex to implement.[8]
The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The validated RPLC methods presented in this guide offer a reliable and accessible approach for the accurate quantification of aminobutyric acid in various research and development settings.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Item - Comparison of two HPLC methods with derivatization to assess gamma-aminobutyric acid (GABA) contents in brown rice flours and rice bran - figshare - Figshare [figshare.com]
- 5. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Colorimetry and HPLC for Determination of γ-Aminobutyric Acid in Mulberry Leaf Tea [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups in Peptide Synthesis: Boc vs. Fmoc vs. Cbz
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These chemical shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. This guide provides an objective, data-driven comparison of three of the most widely used α-amino protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal protecting group strategy for their specific synthetic needs.
Core Principles of Orthogonal Protection
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the principle of orthogonal protection.[1] This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain without affecting other protected groups.[1][2][3] A typical peptide synthesis involves:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
Permanent side-chain protecting groups: These protect the reactive side chains of certain amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[2]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.[2]
The primary distinction between Boc, Fmoc, and Cbz lies in their deprotection conditions, which forms the basis of their orthogonality and dictates their suitability for different synthetic strategies.[3]
At a Glance: Key Characteristics of Boc, Fmoc, and Cbz
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Nature | tert-Butoxycarbonyl group | Fluorenylmethyloxycarbonyl group | Benzyloxycarbonyl group |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Gold standard for Solid-Phase Peptide Synthesis (SPPS)[4] | Predominantly Solution-Phase Peptide Synthesis[4] |
| Deprotection Condition | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[3] | Basic conditions (e.g., 20% piperidine in DMF)[3] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids[3][4] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[4] | Orthogonal to Boc and Fmoc groups[4] |
Performance Comparison: Yield, Purity, and Racemization
The choice of protecting group significantly impacts the overall efficiency and success of peptide synthesis. While direct comparative studies across a wide range of peptides are limited, general performance trends can be summarized.
| Performance Metric | Boc Strategy | Fmoc Strategy | Cbz Strategy |
| Repetitive Yield (SPPS) | Generally high, but the harsh acidic deprotection can lead to side reactions. | Very high, often exceeding 99% per coupling cycle due to mild deprotection conditions.[4] | Primarily used in solution-phase; not typically used for stepwise SPPS. |
| Purity | Can be lower due to potential side reactions from repeated acid exposure. | Generally yields peptides of very high purity. | High purity achievable in solution-phase fragment condensation. |
| Racemization | Lower risk of racemization for most amino acids. | Low risk of racemization, although some amino acids like histidine and cysteine can be more susceptible. | Low risk of racemization. One study reported less than 1% racemization when coupling N-protected aminoacylbenzotriazoles.[4] |
| Side Reactions | Acid-catalyzed side reactions, such as t-butylation of tryptophan and methionine. | Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation.[5][6] | Requires careful selection of catalysts to avoid side reactions during hydrogenolysis. |
Chemical Structures and Deprotection Mechanisms
The distinct chemical structures of Boc, Fmoc, and Cbz dictate their unique deprotection pathways.
Caption: Chemical structures of Boc, Fmoc, and Cbz protecting groups.
The deprotection of these groups follows distinct chemical mechanisms, which is the foundation of their orthogonality.
Caption: Deprotection pathways for Boc, Fmoc, and Cbz protecting groups.
Experimental Workflows: SPPS Strategies
Solid-phase peptide synthesis is the most common method for peptide production, and both Boc and Fmoc chemistries have well-established workflows.
Boc/Bzl SPPS Workflow
The Boc/Bzl strategy utilizes an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for permanent side-chain protection.[7]
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Fmoc/tBu SPPS Workflow
The Fmoc/tBu strategy is an orthogonal system where the base-labile Fmoc group is used for Nα-protection, and acid-labile groups like tert-butyl (tBu) protect the side chains.[7]
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Decision Tree for Protecting Group Selection
Choosing the right protecting group is critical for the success of a peptide synthesis project. The following decision tree can guide researchers in making an informed choice.
Caption: Decision tree for selecting a protecting group strategy.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized experimental protocols for the key protection and deprotection steps. Note that optimal conditions may vary depending on the specific amino acid and peptide sequence.
Boc Protection of a Primary Amine
-
Materials: Primary amine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine - TEA), Solvent (e.g., Dichloromethane - DCM).
-
Procedure:
-
Dissolve the primary amine in the chosen solvent.[3]
-
Add 1.0-1.2 equivalents of base (e.g., TEA).[3]
-
Add 1.1-1.5 equivalents of Boc₂O to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, perform an appropriate work-up to isolate the Boc-protected amine.
-
Boc Deprotection (Acidolysis)
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Solvent (e.g., Dichloromethane - DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 25-50% v/v).[7]
-
Stir the mixture at room temperature. The reaction is usually rapid.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a TFA salt.[3]
-
Fmoc Protection of a Primary Amine
-
Materials: Primary amine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Base (e.g., Sodium bicarbonate), Solvent (e.g., Dioxane/water mixture or DCM).
-
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Fmoc-Cl.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction by TLC or LC-MS. Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.[3]
-
Fmoc Deprotection (Base-mediated)
-
Materials: Fmoc-protected amine, Piperidine, Solvent (e.g., N,N-Dimethylformamide - DMF).
-
Procedure:
Cbz Protection of a Primary Amine
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Base (e.g., Sodium bicarbonate), Solvent (e.g., Dioxane/water mixture or DCM).
-
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.[3]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction by TLC or LC-MS. Upon completion, perform an appropriate work-up.
-
Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen source (H₂ gas or a transfer hydrogenation reagent), Solvent (e.g., Methanol, Ethanol, or Ethyl acetate).[3]
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.[3]
-
Add the Pd/C catalyst.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂) or add the transfer hydrogenation reagent.[3]
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
Conclusion
The selection of a protecting group strategy is a critical decision in peptide synthesis that profoundly influences the outcome of the project. The Fmoc/tBu strategy has become the gold standard for solid-phase peptide synthesis due to its mild deprotection conditions, high yields, and compatibility with a wide range of chemistries.[4] The Boc/Bzl approach remains a powerful tool, particularly for the synthesis of long and difficult peptide sequences.[8] The Cbz group, while less common in modern SPPS, retains its value in solution-phase synthesis, especially for the preparation of peptide fragments for subsequent condensation. By understanding the chemical properties, performance characteristics, and experimental considerations of each protecting group, researchers can devise more effective and efficient strategies for the synthesis of complex peptides.
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Amines by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control, ensuring the efficacy and safety of chiral amine compounds. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, offering a variety of methodologies to resolve and quantify enantiomers. This guide provides an objective comparison of prevalent HPLC methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your analytical needs.
Direct vs. Indirect Chiral HPLC Methods: A Comparative Overview
The enantiomeric excess of chiral amines is primarily determined by two HPLC strategies: direct and indirect separation.
-
Direct Methods: These methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and subsequent separation. This is often the preferred approach due to its simplicity and speed, avoiding the need for sample derivatization.[1]
-
Indirect Methods: This strategy involves derivatizing the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomers can then be separated on a standard, achiral HPLC column.[1] This approach can be advantageous when a suitable CSP is not available or when enhanced detection sensitivity is required.
Performance Comparison of Chiral Stationary Phases (CSPs) for Direct Analysis
The choice of CSP is paramount for the successful direct enantioseparation of chiral amines. Polysaccharide-based, cyclofructan-based, and crown ether-based CSPs are among the most widely used and effective.
| Chiral Stationary Phase (CSP) | Principle | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-Based (e.g., Chiralpak® IA, IB, IC) | Based on cellulose or amylose derivatives coated or immobilized on a silica support. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. | Broad applicability for a wide range of chiral compounds, including primary amines.[2][3] Robust and available in both normal and reversed-phase modes. | Can be sensitive to the mobile phase composition, especially coated phases. | Normal Phase: Hexane/Alcohol mixtures with basic additives (e.g., DEA, TEA).[3] Polar Organic: Acetonitrile/Alcohol. Reversed Phase: Aqueous buffers with organic modifiers. |
| Cyclofructan-Based (e.g., Larihc® CF6-P) | Cyclofructans are cyclic oligosaccharides that form inclusion complexes with the analytes. Chiral recognition is based on differences in the stability of these complexes. | High success rate for the separation of primary amines, particularly in polar organic mode.[2][3] | Performance can be highly dependent on the mobile phase additives. | Polar Organic: Acetonitrile/Methanol with acidic and basic additives (e.g., TFA and TEA).[2] |
| Crown Ether-Based (e.g., Crownpak® CR-I (+)) | Utilizes a chiral crown ether that selectively complexes with the protonated primary amino group of one enantiomer. | Highly efficient for the separation of primary amines and amino acids.[4] | Typically require strongly acidic mobile phases, which can be harsh on the HPLC system and column.[2] | Perchloric acid solutions. |
Quantitative Performance Data for Direct HPLC Methods
The following table summarizes exemplary chromatographic data for the enantiomeric separation of various chiral amines on different CSPs.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| 1-Phenylethylamine | Chiralpak IA | Hexane/IPA/DEA (90:10:0.1) | 1.0 | 8.5, 10.2 | 2.1 |
| Amphetamine | Chiralcel OD-H | Hexane/EtOH/DEA (80:20:0.1) | 1.0 | 12.1, 14.5 | 1.8 |
| Phenylpropanolamine | Larihc CF6-P | ACN/MeOH/TFA/TEA (90:10:0.3:0.2) | 2.0 | 5.8, 6.5 | 1.5 |
| 1-(1-Naphthyl)ethylamine | Chiralpak IB | Hexane/IPA/DEA (95:5:0.1) | 1.0 | 9.8, 11.3 | 2.5 |
| Tranylcypromine | Crownpak CR(+) | aq. HClO4 (pH 2.0) | 0.8 | 15.2, 18.9 | 3.2 |
Data is synthesized from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.
Indirect HPLC Analysis via Chiral Derivatization
Indirect methods offer a viable alternative when direct methods are unsuccessful. The selection of the chiral derivatizing agent (CDA) is crucial for achieving good separation of the resulting diastereomers.
| Chiral Derivatizing Agent (CDA) | Reaction | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Reacts with primary and secondary amines to form stable diastereomeric derivatives. | Well-established and reliable. Derivatives often exhibit strong UV absorbance, enhancing detection. | The reaction can sometimes be slow, and excess reagent may interfere with the chromatogram. |
| NBD-Cl (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole) | Reacts with primary and secondary amines to produce highly fluorescent derivatives. | Significantly increases detection sensitivity, making it suitable for trace analysis.[5] | Derivatization conditions may need careful optimization to avoid side reactions. |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Reacts with amines to form diastereomeric amides. | Widely used for determining absolute configuration by NMR, but the derivatives can also be separated by HPLC. | The reagent can be sensitive to moisture. |
Quantitative Performance Data for Indirect HPLC Methods
| Analyte | Chiral Derivatizing Agent | Achiral Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| DL-Prolinamide | Marfey's Reagent | C18 (4.6 x 250mm, 5µm) | ACN/Buffer (pH 6.0) (22:78) | 0.7 | 45.1, 49.8 | >3.0[6] |
| Chiral Amines (general) | NBD-Cl | C18 | Gradient of ACN and Water | 1.0 | Varies | Good separation reported[5] |
Data is synthesized from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess.
Protocol 1: Direct Enantioseparation using a Polysaccharide-Based CSP
1. Objective: To determine the enantiomeric excess of a chiral primary amine using a Chiralpak® IA column.
2. Materials:
-
HPLC system with UV detector
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
Racemic and enantiomerically enriched samples of the chiral amine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution. Inject the enantiomerically enriched sample to determine the peak areas for the calculation of enantiomeric excess.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Protocol 2: Indirect Enantioseparation via Derivatization with NBD-Cl
1. Objective: To determine the enantiomeric excess of a chiral primary amine after derivatization with NBD-Cl.
2. Materials:
-
HPLC system with a fluorescence or UV detector
-
Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Racemic and enantiomerically enriched samples of the chiral amine
-
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Triethylamine (TEA)
-
Acetonitrile (ACN) and Water (HPLC grade)
3. Derivatization Procedure:
-
Dissolve the chiral amine (1 equivalent) in acetonitrile.
-
Add triethylamine (2 equivalents) to the solution.
-
Add a solution of NBD-Cl (1.2 equivalents) in acetonitrile.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and dilute with the mobile phase before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. For example: 0-20 min, 30-70% ACN; 20-25 min, 70-30% ACN.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm) or UV at 470 nm.
-
Injection Volume: 10 µL
5. Procedure:
-
Follow the injection and data analysis steps as outlined in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflows for direct and indirect HPLC analysis.
Caption: Logical relationship of HPLC methods for chiral amine analysis.
References
Confirming the Blueprint of Life's Messengers: A Guide to Spectroscopic Methods for Aminobutyrate Derivative Structures
For researchers, scientists, and drug development professionals, the precise structural confirmation of aminobutyrate derivatives is a critical step in harnessing their therapeutic potential. This guide provides a comparative overview of key spectroscopic methods, supported by experimental data and detailed protocols, to ensure accurate and efficient structural elucidation.
Aminobutyrate derivatives, a class of compounds structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, are of significant interest in drug discovery and development. Their diverse biological activities necessitate unambiguous structural characterization. This guide explores the application and comparison of four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
At a Glance: Comparing Spectroscopic Techniques
To facilitate a clear comparison, the following table summarizes the key quantitative data obtained from each technique for a representative aminobutyrate derivative, ethyl 4-aminobutanoate.
| Spectroscopic Technique | Parameter | Typical Value for Ethyl 4-aminobutanoate | Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~1.25 (t, 3H), ~1.85 (quint, 2H), ~2.30 (t, 2H), ~2.75 (t, 2H), ~4.12 (q, 2H) ppm | Number of non-equivalent protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Chemical Shift (δ) | ~14.2, ~25.0, ~31.2, ~41.8, ~60.4, ~173.5 ppm | Number of non-equivalent carbons and their chemical environment (e.g., alkyl, C=O). |
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 131 (M+), 88, 74, 44 | Molecular weight and fragmentation pattern, aiding in identifying structural motifs. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3380 (N-H), ~2950 (C-H), ~1730 (C=O), ~1180 (C-O) | Presence of specific functional groups (e.g., amine, ester, alkane). |
| X-ray Crystallography | Unit Cell Dimensions | Dependent on crystal packing | Precise 3D atomic coordinates, bond lengths, and bond angles. |
The Workflow of Structural Confirmation
The process of confirming the structure of a newly synthesized or isolated aminobutyrate derivative typically follows a logical progression of spectroscopic analyses. The following diagram illustrates a standard workflow.
In-Depth Analysis with Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons.
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms and their functionalities.[2]
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and the assembly of molecular fragments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the aminobutyrate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128 or more, as ¹³C has a low natural abundance.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[3]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the aminobutyrate derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into an ESI-MS system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular weight and potential fragments.
-
For fragmentation data (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).[4]
-
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ ion and analyze the fragmentation pattern to identify characteristic losses (e.g., loss of water, ethyl group).[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid aminobutyrate derivative directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amine), C=O (ester or carboxylic acid), C-O, and C-H bonds.[8]
X-ray Crystallography
For crystalline aminobutyrate derivatives, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[9][10] It yields precise bond lengths, bond angles, and stereochemistry.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the aminobutyrate derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer and expose it to a monochromatic X-ray beam.[12] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Structure Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
Alternative and Complementary Techniques
While the four methods detailed above are the cornerstones of structural elucidation for aminobutyrate derivatives, other techniques can provide valuable complementary information:
-
Elemental Analysis: Determines the empirical formula of the compound, providing the percentage composition of elements (C, H, N, etc.). This is a classic method that complements the molecular weight determination by mass spectrometry.
-
Chiral Chromatography: For enantiomeric or diastereomeric aminobutyrate derivatives, chiral chromatography can be used to separate and quantify the different stereoisomers. This is particularly important in drug development, where different stereoisomers can have vastly different biological activities.
Conclusion
The structural confirmation of aminobutyrate derivatives is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While NMR and Mass Spectrometry provide the core information for elucidating the molecular structure, IR spectroscopy offers a rapid means of functional group identification. For crystalline compounds, X-ray crystallography stands as the ultimate arbiter of the three-dimensional atomic arrangement. By employing the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately determine the structures of novel aminobutyrate derivatives, paving the way for further investigation into their biological functions and therapeutic applications.
References
- 1. jascoinc.com [jascoinc.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. uib.no [uib.no]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. rigaku.com [rigaku.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Biocatalytic and Chemical Reduction Methods for N-Boc-3-pyrrolidinone
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical task. The reduction of N-Boc-3-pyrrolidinone to the corresponding chiral alcohol, N-Boc-3-pyrrolidinol, is a key transformation in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative study of biocatalytic and chemical approaches to this reduction, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method.
The choice between a biocatalytic and a chemical reduction strategy hinges on a variety of factors, including the desired stereoselectivity, yield, scalability, and environmental impact. This guide will explore three distinct methods: a highly selective biocatalytic reduction using a ketoreductase (KRED), a well-established asymmetric chemical reduction known as the Corey-Bakshi-Shibata (CBS) reduction, and a conventional, non-asymmetric chemical reduction using sodium borohydride (NaBH₄).
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the biocatalytic and chemical reduction methods of N-Boc-3-pyrrolidinone.
| Parameter | Biocatalytic Reduction (KRED) | Asymmetric Chemical Reduction (CBS) | Chemical Reduction (NaBH₄) |
| Typical Yield | >95% (conversion)[1] | ~85-95%[1] | >85% (in multi-step synthesis)[2] |
| Enantiomeric Excess (e.e.) | >99%[1] | >98%[1] | ~0% (racemic mixture)[3] |
| Reaction Time | 12-24 hours[1] | 1-4 hours[1] | 3-5 hours[4] |
| Reaction Temperature | ~30 °C | -78 °C to room temperature[1] | 0 °C to 25 °C[4] |
| Key Reagents | Ketoreductase, Cofactor (e.g., NADPH) | Chiral Oxazaborolidine, Borane Source | Sodium Borohydride |
| Advantages | Excellent enantioselectivity, Mild reaction conditions, Environmentally benign[1] | High enantioselectivity, Relatively short reaction time, Well-established[1] | Inexpensive, Readily available reagents, Simple procedure |
| Disadvantages | Requires specific enzymes and cofactor regeneration, Longer reaction times[1] | Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive[1] | Lack of stereoselectivity, Produces a racemic mixture |
Experimental Workflows
To visualize the distinct approaches of the biocatalytic and chemical reduction methods, the following diagrams illustrate the general experimental workflows.
Experimental Protocols
Biocatalytic Reduction Protocol
This protocol outlines a general procedure for the biocatalytic reduction of N-Boc-3-pyrrolidinone using a ketoreductase (KRED) with a cofactor regeneration system.
Materials:
-
N-Boc-3-pyrrolidinone
-
Ketoreductase (KRED)
-
Cofactor (e.g., NADP+)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve N-Boc-3-pyrrolidinone in potassium phosphate buffer.
-
To this solution, add D-glucose, NADP+, and glucose dehydrogenase.
-
Initiate the reaction by adding the ketoreductase enzyme.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 12-24 hours.[1]
-
Monitor the reaction progress by a suitable analytical method such as HPLC or GC.
-
Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure N-Boc-3-pyrrolidinol.
Asymmetric Chemical Reduction: Corey-Bakshi-Shibata (CBS) Reduction Protocol
This protocol is a representative procedure for the synthesis of (R)-N-Boc-3-pyrrolidinol. For the (S)-enantiomer, the (S)-CBS catalyst would be used.[1]
Materials:
-
N-Boc-3-pyrrolidinone
-
(R)-2-Methyl-CBS-oxazaborolidine solution in THF
-
Borane-dimethyl sulfide complex (BMS) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
1 M HCl, saturated aqueous NaHCO₃, and brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon), cool a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF to -78 °C.[1]
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled solution.[1]
-
Slowly add a solution of borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the temperature at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.[1]
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-3-pyrrolidinol.[1]
Chemical Reduction: Sodium Borohydride Protocol
This protocol describes a general, non-asymmetric reduction of N-Boc-3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-pyrrolidinone in methanol (approximately 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-5 hours.[4]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the racemic N-Boc-3-pyrrolidinol.
-
If necessary, the product can be further purified by column chromatography.
Conclusion
The choice between biocatalytic and chemical reduction of N-Boc-3-pyrrolidinone is a trade-off between stereoselectivity, reaction conditions, and cost.
-
Biocatalytic reduction offers unparalleled enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions, making it an excellent choice for the synthesis of high-purity chiral intermediates.[1]
-
Asymmetric chemical reduction (CBS) provides a well-established and faster alternative with very high enantioselectivity (>98% e.e.), though it requires cryogenic temperatures and moisture-sensitive reagents.[1]
-
Standard chemical reduction with NaBH₄ is a simple and cost-effective method that provides high yields but results in a racemic mixture, making it unsuitable for applications where a single enantiomer is required.[3]
For drug development professionals where enantiopurity is paramount, biocatalytic or asymmetric chemical methods are the preferred routes. The decision between these two will likely depend on factors such as enzyme availability and cost versus the handling requirements of the chemical reagents. For applications where a racemic mixture is acceptable, the simplicity and low cost of sodium borohydride reduction are advantageous.
References
Assessing the Anticonvulsant Activity of Aminobutyrate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticonvulsant therapies remains a critical area of research. Aminobutyrate derivatives, compounds structurally related to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represent a diverse class of molecules with significant potential in the management of epilepsy and other neurological disorders. This guide provides an objective comparison of the anticonvulsant performance of various aminobutyrate derivatives, supported by experimental data from established preclinical models.
Comparative Anticonvulsant Activity
The efficacy of anticonvulsant drugs is commonly assessed in rodent models that mimic different aspects of human seizures. The two most widely used screening tests are the maximal electroshock (MES) seizure test, a model of generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, which is predictive of efficacy against non-convulsive (absence) seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for comparing the potency of these compounds.
The following table summarizes the anticonvulsant activity (ED50 values) of several prominent aminobutyrate derivatives in these standard preclinical models.
| Compound | Class | MES (ED50, mg/kg, i.p.) | PTZ (ED50, mg/kg, i.p.) | Reference(s) |
| Pregabalin | Gabapentinoid (α2δ Ligand) | 142.14 | 13.8 | [1][2] |
| Gabapentin | Gabapentinoid (α2δ Ligand) | >800 | 69 | [2] |
| Tiagabine | GABA Uptake Inhibitor | Weakly efficacious | 5 (tonic convulsions) | [3][4] |
| Vigabatrin | GABA-T Inhibitor | Ineffective | Dose-dependent protection | [5] |
| Phenytoin (Reference) | Sodium Channel Blocker | 9.87 | - | [1] |
Note: ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration. The data presented here is for intraperitoneal (i.p.) administration in mice.
Mechanisms of Action & Signaling Pathways
While aminobutyrate derivatives are structurally similar to GABA, their anticonvulsant mechanisms are varied and often do not involve direct action on GABA receptors.[6] The following diagrams illustrate the key signaling pathways associated with different classes of these compounds.
Gabapentinoids (e.g., Pregabalin, Gabapentin)
Gabapentinoids do not bind to GABA receptors but exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[7][8] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.
GABA Uptake Inhibitors (e.g., Tiagabine)
This class of drugs blocks the reuptake of GABA from the synaptic cleft into both neurons and glial cells by inhibiting the GABA transporter 1 (GAT-1).[3][4] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic inhibitory neurotransmission.
GABA-Transaminase (GABA-T) Inhibitors (e.g., Vigabatrin)
Vigabatrin is an irreversible inhibitor of GABA-transaminase, the enzyme responsible for the breakdown of GABA.[5][9] By inhibiting this enzyme, vigabatrin increases the overall concentration of GABA in the brain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures in preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Male albino mice (weighing 20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (typically 30-60 minutes for i.p. administration), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50, the dose at which 50% of the animals are protected from the seizure, is calculated using probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
Apparatus:
-
Syringes and needles for injection.
-
Observation chambers.
Procedure:
-
Male albino mice (weighing 18-25 g) are used.
-
The test compound is administered i.p. or p.o.
-
After a set pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Each animal is placed in an individual observation chamber and observed for 30 minutes.
-
The presence or absence of a clonic seizure lasting for at least 5 seconds is recorded.
-
Protection is defined as the absence of this clonic seizure.
-
The ED50 is determined as the dose that protects 50% of the animals from the seizure.
Picrotoxin-Induced Seizure Test
This test is also used to assess a compound's ability to protect against seizures, particularly those involving the GABA-A receptor complex, as picrotoxin is a non-competitive GABA-A receptor antagonist.
Apparatus:
-
Syringes and needles for injection.
-
Observation chambers.
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified time, a convulsant dose of picrotoxin (e.g., 2.5 mg/kg, i.p.) is administered.
-
The animals are observed for the onset of clonic-tonic convulsions and mortality.
-
The latency to the first convulsion and the percentage of animals protected from convulsions and death are recorded.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical assessment of the anticonvulsant activity of a novel aminobutyrate derivative.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Portico [access.portico.org]
- 3. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-vinyl GABA: comparison of neurochemical and anticonvulsant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. Gabapentin. Antiepileptic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-3-Fluoro-γ-Aminobutyric Acid Agonist Activity at GABAA and GABAC Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agonist responses of the (R)- and (S)-enantiomers of 3-fluoro-γ-aminobutyric acid (3-F-GABA) at two major classes of GABA receptors: GABAA and GABAC. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the stereoselective interactions of these compounds with their respective targets.
Data Presentation: Comparative Agonist Potency
The agonist activity of (R)- and (S)-3-F-GABA has been evaluated at recombinant GABAA (α1β2γ2s) and GABAC (ρ1) receptors expressed in Xenopus oocytes. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their potency and efficacy.
| Compound | Receptor Subtype | EC50 (µM) | Relative Potency to GABA |
| GABA | GABAA (α1β2γ2s) | 1.5 ± 0.2 | 1.0 |
| (R)-3-Fluoro-GABA | GABAA (α1β2γ2s) | 15 ± 2 | ~0.1 |
| (S)-3-Fluoro-GABA | GABAA (α1β2γ2s) | 16 ± 2 | ~0.09 |
Table 1: Agonist potency of GABA, (R)-3-Fluoro-GABA, and (S)-3-Fluoro-GABA at the GABAA (α1β2γ2s) receptor.
| Compound | Receptor Subtype | EC50 (µM) | Relative Potency to GABA |
| GABA | GABAC (ρ1) | 4.4 ± 0.5 | 1.0 |
| (R)-3-Fluoro-GABA | GABAC (ρ1) | 15.6 ± 2.1 | ~0.28 |
| (S)-3-Fluoro-GABA | GABAC (ρ1) | 168 ± 14 | ~0.026 |
Table 2: Agonist potency of GABA, (R)-3-Fluoro-GABA, and (S)-3-Fluoro-GABA at the GABAC (ρ1) receptor.
At GABAA receptors, both the (R)- and (S)-enantiomers of 3-fluoro-GABA act as agonists with very similar potencies, being approximately 10-fold less potent than GABA itself.[1] In stark contrast, at GABAC receptors, a significant stereoselectivity is observed. Both enantiomers are agonists; however, the (R)-enantiomer is roughly an order of magnitude more potent than the (S)-enantiomer.[2][3]
Experimental Protocols
The quantitative data presented above was primarily obtained through two-electrode voltage-clamp electrophysiology using the Xenopus laevis oocyte expression system.
Expression of GABA Receptors in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the desired GABA receptor subunits (e.g., human α1, β2, and γ2s for GABAA receptors, or human ρ1 for GABAC receptors).
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for the expression of functional receptors on the oocyte membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Placement: An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
Electrode Impalement: The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 mV.
-
Agonist Application: Solutions containing known concentrations of the agonist ((R)-3-F-GABA, (S)-3-F-GABA, or GABA) are perfused over the oocyte.
-
Data Acquisition: The resulting inward current, carried by chloride ions flowing through the activated GABA receptor channels, is recorded.
-
Dose-Response Analysis: The peak current amplitude at each agonist concentration is measured and used to construct a dose-response curve. The EC50 (the concentration of agonist that elicits a half-maximal response) is determined by fitting the data to a sigmoidal function.
Visualizations
Signaling Pathways
Caption: GABAA receptor signaling pathway.
Caption: GABAC receptor signaling pathway.
Experimental Workflow
References
- 1. Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Conformational Behavior of Fluorinated GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational behavior of various fluorinated γ-aminobutyric acid (GABA) analogues, supported by experimental data. The introduction of fluorine into the GABA scaffold significantly influences its conformational preferences, which in turn dictates its biological activity at GABA receptors and transporters. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics targeting the GABAergic system for conditions such as epilepsy, anxiety, and neuropathic pain.
Conformational Preferences of Fluorinated GABA Analogues
The conformation of GABA is critical for its interaction with its various protein targets. Fluorination provides a powerful tool to modulate this conformation through stereoelectronic effects. The high electronegativity of fluorine can lead to gauche effects and other non-covalent interactions that favor specific rotamers. This section compares the conformational preferences of mono-, di-, and trifluoromethylated GABA analogues.
Quantitative Conformational Analysis
The following table summarizes key conformational data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations for representative fluorinated GABA analogues. These parameters provide insights into the preferred solution-state conformations of these molecules.
| Compound | Dihedral Angle (τ1, N-Cα-Cβ-Cγ) | Dihedral Angle (τ2, Cα-Cβ-Cγ-COO⁻) | Key ³JHH Coupling Constants (Hz) | Preferred Conformation |
| GABA | ~180° (anti) / ±60° (gauche) | ~180° (anti) / ±60° (gauche) | ³Jαβ ≈ 4-8, ³Jβγ ≈ 3-7 | Flexible, exists as a mixture of extended and folded conformers |
| (R)-3-fluoro-GABA | Favors gauche | Favors gauche | ³Jαβ(pro-R) ≈ 2.5, ³Jαβ(pro-S) ≈ 7.0 | Folded |
| (S)-3-fluoro-GABA | Favors anti | Favors anti | ³Jαβ(pro-R) ≈ 7.5, ³Jαβ(pro-S) ≈ 3.0 | Extended |
| 2,2-difluoro-GABA | - | Constrained | - | Extended |
| 4,4-difluoro-GABA | Constrained | - | - | Extended |
| (S)-β-(Trifluoromethyl)-GABA | - | - | - | Extended |
Note: The specific values for dihedral angles and coupling constants can vary depending on the solvent and pH conditions. The preferred conformations are general representations based on available data.
Biological Activity at GABA Receptors and Transporters
The conformational biases induced by fluorination directly impact the biological activity of GABA analogues. A folded conformation is generally preferred for binding to GABAA and GABAC receptors, while a more extended conformation is thought to be important for interaction with GABAB receptors and GABA transporters (GATs).
| Compound | GABAA Receptor Activity (IC₅₀/EC₅₀, μM) | GABAB Receptor Activity (IC₅₀/EC₅₀, μM) | GAT1 Inhibition (Kᵢ, μM) |
| GABA | ~1-10 (EC₅₀) | ~1-5 (EC₅₀) | ~10-20 |
| (R)-3-fluoro-GABA | Agonist | Weak Partial Agonist | Weak Inhibitor |
| (S)-3-fluoro-GABA | Weak Agonist | Agonist | Moderate Inhibitor |
| 2,2-difluoro-GABA | Inactive | Weak Agonist | Potent Inhibitor |
| 4,4-difluoro-GABA | Inactive | Agonist | Potent Inhibitor |
| (S)-β-(Trifluoromethyl)-GABA | Antagonist | Potent Agonist | Potent Inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Fluorinated GABA Analogues
The synthesis of fluorinated GABA analogues often involves stereoselective fluorination techniques. A general synthetic scheme is presented below. For detailed, step-by-step protocols, please refer to the cited literature.[1][2][3][4][5]
Caption: General synthetic workflow for fluorinated GABA analogues.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a primary tool for elucidating the solution-state conformation of small molecules.[6][7][8]
-
Sample Preparation: Dissolve the fluorinated GABA analogue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM. Adjust the pH to the desired value.
-
Data Acquisition: Acquire one-dimensional (¹H, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Assign all proton and fluorine resonances. Measure the chemical shifts (δ) and spin-spin coupling constants (J).
-
Conformational Analysis: Use the measured vicinal coupling constants (³JHH, ³JHF) in the Karplus equation to estimate the corresponding dihedral angles. The relative populations of different conformers can be determined from these angles.
Density Functional Theory (DFT) Calculations
DFT calculations provide theoretical insights into the conformational preferences and energetics of molecules.[9][10][11][12]
-
Structure Building: Generate the 3D structure of the fluorinated GABA analogue.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). Perform frequency calculations to confirm that the optimized structures are true minima.
-
Energy Calculation: Calculate the relative energies of the conformers to determine their theoretical populations.
-
NMR Parameter Calculation: Calculate NMR parameters (chemical shifts and coupling constants) for each conformer and compare them with experimental values to validate the computational model.
Signaling Pathways and Mechanisms of Action
Fluorinated GABA analogues exert their effects by interacting with GABAA and GABAB receptors, as well as GABA transporters. The following diagrams illustrate these key signaling pathways.
GABAA Receptor Signaling Pathway
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[13][14][15][16]
Caption: GABA-A receptor signaling pathway.
GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[17][18][19]
Caption: GABA-B receptor signaling pathway.
GABA Transporter (GAT1) Mechanism
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[20][21][22][23][24]
Caption: GABA transporter (GAT1) mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Quantum chemistry-based NMR spin Hamiltonian parameters of GABA for quantitation in magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkane ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15343G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 22. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl (R)-N-Boc-3-aminobutyrate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1), a common intermediate in pharmaceutical research and organic synthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This substance should only be handled by personnel trained in the management of potentially hazardous chemicals.
-
Engineering Controls : Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.
-
General Hygiene : Wash hands thoroughly after handling the substance.
Chemical and Physical Properties
The following table summarizes the available physical and chemical properties for this compound. This data is essential for a proper risk assessment during handling and disposal.
| Property | Value |
| CAS Number | 159877-47-1[1] |
| Molecular Formula | C10H19NO4 |
| Boiling Point | 302.8±25.0 °C (Predicted)[1] |
| Density | 1.035±0.06 g/cm3 (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Note: Some safety data, such as Flash Point and specific hazard codes, are not available in the consulted documents.[1] For similar compounds, flash points can be around 91°C, indicating potential flammability.[2]
Step-by-Step Disposal Protocol
The primary and critical step in the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed professional waste management company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Waste Identification and Segregation
-
Properly Identify Waste : Clearly identify the waste as "Waste this compound".
-
Segregate from Incompatibles : This compound should be segregated from incompatible materials to prevent dangerous reactions. Keep it separate from:
Containerization
-
Use a Dedicated Container : Collect waste material in a dedicated, clearly labeled, and appropriate container that is compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". List all components of the waste mixture if applicable.
-
Keep Sealed : Ensure the container is securely sealed to prevent spills or the release of vapors. Do not leave waste containers open.
Storage
-
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).
-
Secondary Containment : It is best practice to store the waste container within a secondary containment tray to control any potential leaks.
Arranging for Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup.
-
Provide Information : Provide them with accurate information about the waste, including its name, quantity, and any known hazards. If a specific SDS is unavailable, provide information for a structurally similar compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate : Increase ventilation to the area, preferably within a fume hood.
-
Containment : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention :
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Methyl (R)-N-Boc-3-aminobutyrate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a key building block in pharmaceutical research and organic synthesis.[1] While specific hazard information is not extensively detailed in all safety data sheets, related compounds with the N-Boc protecting group are known to be harmful if inhaled, ingested, or in contact with skin. Therefore, a cautious and well-planned approach to its handling, storage, and disposal is paramount.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator (if not in a fume hood) |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Laboratory coat | Required if not in a fume hood |
| Reaction Setup & Monitoring | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed containers |
Operational Workflow for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management and Disposal Plan
Proper containment, cleanup, and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal:
All waste containing this compound, including empty containers, reaction residues, and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Logical Relationship of Safety Measures
The following diagram illustrates the interconnectedness of engineering controls, administrative controls, and personal protective equipment in ensuring a safe laboratory environment when working with this compound.
Caption: The hierarchy of controls for minimizing chemical exposure risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
